3-Allyl-2-mercapto-3H-quinazolin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBWTIKDYWHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349706 | |
| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21263-59-2 | |
| Record name | 21263-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a group of molecules of significant interest in medicinal chemistry. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and proposed mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂OS | [1] |
| Molecular Weight | 218.28 g/mol | [1] |
| CAS Number | 21263-59-2 | [1] |
| Melting Point | 207 °C | [2] |
| LogP (predicted) | 2.24509 | [3] |
| Topological Polar Surface Area (TPSA) | 37.79 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) (based on a similar compound) | [4] |
| pKa (estimated) | The pKa of quinazoline derivatives can be estimated using quantum mechanical calculations, with the N1 atom being a key determinant. | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step reaction, a general protocol for which is described below.[6]
Materials:
-
Isatoic anhydride
-
Allylamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
Procedure:
-
A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol is stirred at reflux for 3 hours.
-
A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.
-
The stirring is continued under reflux for an additional 3 hours.
-
The reaction mixture is cooled to room temperature and poured into 20 mL of water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the allyl group and the aromatic protons of the quinazolinone core.
-
Allyl Protons:
-
A multiplet around 5.9-6.0 ppm (1H, -CH=).
-
Two multiplets around 5.1-5.3 ppm (2H, =CH₂).
-
A doublet around 4.8-4.9 ppm (2H, N-CH₂-).
-
-
Aromatic Protons:
-
Multiplets in the range of 7.2-8.2 ppm (4H).
-
-
Thiol Proton:
-
A broad singlet, which may be exchangeable with D₂O, typically in the downfield region.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the carbons of the quinazolinone ring system and the allyl substituent.
-
Carbonyl Carbon (C=O): ~162 ppm.
-
Thione Carbon (C=S): In the range of 175-185 ppm.
-
Aromatic Carbons: Multiple signals between 115 and 150 ppm.
-
Allyl Carbons:
-
-CH=: ~130-135 ppm.
-
=CH₂: ~115-120 ppm.
-
N-CH₂-: ~45-50 ppm.
-
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
-
N-H Stretch: A broad band around 3100-3300 cm⁻¹ (if in thione-thiol tautomeric equilibrium).
-
C-H Stretch (aromatic and aliphatic): Around 2900-3100 cm⁻¹.
-
C=O Stretch (amide): A strong absorption band around 1670-1690 cm⁻¹.
-
C=N Stretch: Around 1600-1620 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C=S Stretch: A band in the region of 1050-1250 cm⁻¹.
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) at m/z 218. The fragmentation pattern would likely involve the loss of the allyl group and fragmentation of the quinazolinone ring.
Mechanism of Action and Signaling Pathway
The anticonvulsant activity of many quinazolinone derivatives is attributed to their ability to modulate the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[14][15] These compounds are believed to act as positive allosteric modulators of the GABA-A receptor.
The proposed mechanism involves the binding of the quinazolinone derivative to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect and reducing neuronal excitability, which is a key factor in seizure activity.
Conclusion
This compound presents a scaffold of considerable interest for the development of new therapeutic agents, particularly for neurological disorders. This technical guide has summarized its key physicochemical properties, provided a detailed synthesis protocol, and outlined its expected spectral characteristics. Furthermore, a plausible mechanism of action involving the positive allosteric modulation of the GABA-A receptor has been described. Further experimental validation of the physicochemical and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. acgpubs.org [acgpubs.org]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Allyl-2-mercapto-3H-quinazolin-4-one (CAS Number: 21263-59-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Allyl-2-mercapto-3H-quinazolin-4-one, identified by CAS number 21263-59-2, is a heterocyclic organic compound featuring a quinazolinone core. This molecule serves as a versatile synthetic intermediate in the development of a variety of biologically active compounds. While the core compound itself is not extensively studied for its direct pharmacological effects, its derivatives have demonstrated significant potential as anticonvulsant and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most notably, its application as a precursor for more complex molecules with therapeutic promise. Detailed experimental protocols for its synthesis and the synthesis of its key derivatives are provided, alongside a summary of the biological evaluation of these derivatives.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₁₁H₁₀N₂OS.[1][2] Its structure consists of a bicyclic quinazolinone backbone with an allyl group attached to one of the nitrogen atoms and a mercapto group at the 2-position.
| Property | Value | Reference |
| CAS Number | 21263-59-2 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂OS | [1][2] |
| Molecular Weight | 218.28 g/mol | [1] |
| Alternate Names | 3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | [1] |
| SMILES | C=CCN1C(S)=NC2=CC=CC=C2C1=O | [2] |
| LogP | 2.24509 | [2] |
| Topological Polar Surface Area (TPSA) | 37.79 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis
The synthesis of this compound is a well-established process in organic chemistry.
General Synthesis from Anthranilic Acid
A common and efficient method involves the reaction of anthranilic acid with allyl isothiocyanate.
Experimental Protocol:
-
Reaction Setup: A mixture of anthranilic acid and allyl isothiocyanate in a suitable solvent, such as ethanol, is prepared.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
-
Work-up: Upon cooling, the product precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization to yield the final product.
Caption: Synthesis of the target compound.
Role as a Synthetic Intermediate
The primary significance of this compound in medicinal chemistry lies in its utility as a scaffold for the synthesis of a diverse range of derivatives. The mercapto group at the 2-position is a key functional handle for introducing various substituents, leading to compounds with altered physicochemical properties and biological activities.
Synthesis of 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives
A prominent application of the title compound is in the synthesis of derivatives where the sulfur atom is alkylated. These derivatives have been investigated for their anticonvulsant properties.[3]
Experimental Protocol for Synthesis of 2-Substituted Derivatives: [3]
-
Reaction Setup: this compound is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF), along with a base, typically potassium carbonate (K₂CO₃).
-
Addition of Electrophile: The appropriate α-chloroacetanilide derivative is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated on a water bath with continuous stirring for several hours.
-
Work-up: After cooling, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.
-
Purification: The solid product is collected by filtration, dried, and recrystallized from a suitable solvent like ethanol to obtain the purified 2-substituted-3-allyl-4(3H)-quinazolinone derivative.
Caption: Derivatization via S-alkylation.
Biological Activity
As of the current literature, this compound is primarily documented as a synthetic intermediate, and there is a lack of extensive studies on its intrinsic biological activities. The significant pharmacological effects are observed in its derivatives.
Anticonvulsant Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for their anticonvulsant effects.[3] The rationale for this exploration stems from the known central nervous system activities of the broader quinazolinone class of compounds.
Experimental Protocol for Anticonvulsant Screening: [3]
-
Animal Model: Male albino mice are used for the in vivo assays.
-
Maximal Electroshock (MES) Test:
-
Animals are administered the test compound intraperitoneally.
-
After a set period, a maximal electroshock is delivered via corneal electrodes.
-
The presence or absence of the tonic hind limb extension is recorded as a measure of seizure protection.
-
-
Pentylenetetrazole (PTZ)-Induced Seizure Test:
-
Animals are pre-treated with the test compound.
-
A convulsant dose of pentylenetetrazole is administered subcutaneously.
-
The animals are observed for the onset of clonic seizures, and the latency to the first seizure and the percentage of protected animals are recorded.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
Mice are trained to remain on a rotating rod.
-
After administration of the test compound, the ability of the animals to maintain their balance on the rotating rod is assessed at various time intervals. Inability to remain on the rod for a specified duration is indicative of neurotoxicity.
-
Quantitative Data for Selected Derivatives:
A study by Abulkhair et al. (2016) synthesized a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives and evaluated their anticonvulsant activity.[3] The results for some of the most active compounds are summarized below.
| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity (% Motor Impairment) |
| 4b | 83.3 | 66.7 | 16.7 |
| 4c | 100 | 83.3 | 0 |
| 4d | 83.3 | 83.3 | 16.7 |
| Sodium Valproate (Reference) | 100 | 100 | 0 |
| Methaqualone (Reference) | 100 | 100 | 100 |
Data extracted from Abulkhair et al., 2016.[3]
The proposed mechanism for the anticonvulsant activity of these derivatives involves their interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3]
Caption: Proposed anticonvulsant mechanism.
Anticancer Activity of Derivatives
The quinazolinone scaffold is present in several approved anticancer drugs, and as such, derivatives of this compound have also been explored for their potential as anticancer agents.
While specific studies focusing on derivatives solely from this starting material are limited, the broader class of 2-mercapto-3-substituted-quinazolin-4-ones has shown cytotoxic activity against various cancer cell lines.[4] The mechanism of action for these types of compounds often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Although the compound itself has not been extensively profiled for direct biological activity, its strategic importance lies in its role as a precursor for a wide array of derivatives. The research landscape strongly indicates that modifications at the 2-mercapto position can lead to potent anticonvulsant and potentially other therapeutic agents. This guide provides researchers and drug development professionals with the foundational knowledge of its synthesis, properties, and, crucially, its application in the generation of novel, biologically active molecules. Future research may yet uncover intrinsic activities of the core compound, but its current value is firmly established in its derivatization potential.
References
An In-depth Technical Guide on the Synthesis and Spectral Characteristics of 3-Allyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and spectral properties of the heterocyclic compound 3-Allyl-2-mercapto-3H-quinazolin-4-one. Quinazolinone derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. This document outlines common synthetic routes and provides a predictive summary of the spectral data essential for the characterization of this specific molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from anthranilic acid or its derivatives. A common and effective method involves the reaction of an appropriate amine with isatoic anhydride, followed by cyclization with carbon disulfide.
Experimental Protocol
A widely cited method for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which can be adapted for this compound, is as follows:
-
Reaction of Isatoic Anhydride with Allylamine: A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 ml of ethanol is stirred at reflux for 3 hours.
-
Cyclization with Carbon Disulfide: A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.
-
Continued Reflux: The stirring and reflux are continued for an additional 3 hours under the same conditions.
-
Precipitation and Isolation: The reaction mixture is cooled to room temperature and then poured into 20 ml of water.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired product as colorless crystals.
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3400 - 3100 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C=O Stretch (amide) | ~1680 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C=S Stretch (thione) | ~1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Allyl-CH= | 5.8 - 6.1 | Multiplet |
| Allyl-=CH₂ | 5.1 - 5.4 | Multiplet |
| Allyl-NCH₂ | 4.7 - 5.0 | Doublet |
| SH | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will identify the different carbon environments in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S | 175 - 185 |
| C=O | 160 - 165 |
| Aromatic-C | 115 - 150 |
| Allyl-CH= | 130 - 135 |
| Allyl-=CH₂ | 115 - 120 |
| Allyl-NCH₂ | 45 - 55 |
Mass Spectrometry
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Expected m/z |
| [M]⁺ | 218 |
| [M+H]⁺ | 219 |
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
An In-depth Technical Guide to 3-Allyl-2-mercapto-3H-quinazolin-4-one: Synthesis, Spectroscopic Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Allyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, predicted nuclear magnetic resonance (NMR) spectral data, and explores its potential biological activities, with a focus on its role as a synthetic intermediate for anticonvulsant agents.
Data Presentation: Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | Singlet (broad) | 1H | SH (Thiol) |
| ~8.10 | Doublet of doublets | 1H | H-5 |
| ~7.75 | Triplet of doublets | 1H | H-7 |
| ~7.45 | Doublet | 1H | H-8 |
| ~7.30 | Triplet | 1H | H-6 |
| ~5.95 | Multiplet | 1H | H-2' (Allyl) |
| ~5.20 | Multiplet | 2H | H-3' (Allyl) |
| ~4.80 | Doublet | 2H | H-1' (Allyl) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~175.0 | C-2 (C=S) |
| ~160.0 | C-4 (C=O) |
| ~140.0 | C-8a |
| ~134.0 | C-7 |
| ~132.0 | C-2' (Allyl) |
| ~128.0 | C-5 |
| ~126.0 | C-6 |
| ~120.0 | C-4a |
| ~117.0 | C-3' (Allyl) |
| ~115.0 | C-8 |
| ~45.0 | C-1' (Allyl) |
Solvent: DMSO-d₆
Experimental Protocols
The synthesis of this compound is typically achieved through a one-pot reaction involving anthranilic acid, allyl isothiocyanate, and a base. The following protocol is a generalized procedure based on methodologies reported in the literature.
Synthesis of this compound
Materials:
-
Anthranilic acid
-
Allyl isothiocyanate
-
Potassium hydroxide
-
Ethanol
-
Water
Procedure:
-
A solution of anthranilic acid (1 equivalent) and potassium hydroxide (1 equivalent) is prepared in ethanol.
-
Allyl isothiocyanate (1 equivalent) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a period of 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and then poured into cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway for this compound and a proposed logical workflow for the investigation of its anticonvulsant activity based on its use as a synthetic precursor.
Caption: Synthetic pathway of this compound.
Caption: Logical workflow for anticonvulsant drug discovery.
In-Depth Technical Guide: Spectroscopic Analysis of 3-Allyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) analysis of the compound 3-Allyl-2-mercapto-3H-quinazolin-4-one. This quinazolinone derivative is of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the quinazolinone scaffold. This document outlines the expected spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a proposed mass spectral fragmentation pathway.
Molecular Structure
Chemical Name: this compound CAS Number: 21263-59-2[1] Molecular Formula: C₁₁H₁₀N₂OS[1] Molecular Weight: 218.28 g/mol [1]
The structure consists of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidinone ring. An allyl group is attached to the nitrogen at position 3, and a mercapto group is present at position 2. The mercapto group can exist in tautomeric equilibrium with a thione form.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for the identification of functional groups within a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features. Based on data from related quinazolinone derivatives, the expected IR absorption peaks are summarized in the table below.[2][3]
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Mode |
| N-H Stretch | 3150 - 3250 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic, allyl) | 2850 - 3000 | Stretching |
| C=O (amide) | 1670 - 1700 | Stretching |
| C=C (aromatic) | 1580 - 1620 | Stretching |
| C=C (allyl) | 1630 - 1650 | Stretching |
| C=N | 1550 - 1590 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C=S (thione) | 1100 - 1200 | Stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 218. The fragmentation pattern will likely involve the loss of the allyl group and subsequent cleavages of the quinazolinone ring.
Proposed Fragmentation Pattern
The fragmentation of the molecular ion (m/z 218) is anticipated to proceed through several key pathways. A primary fragmentation event would be the loss of the allyl radical (•CH₂CH=CH₂) to yield a stable cation at m/z 177. Further fragmentation of the quinazolinone ring can lead to the formation of other characteristic ions. A proposed fragmentation pathway is illustrated below.
Caption: Proposed Mass Spectrometry Fragmentation Pathway
Tabulated Mass Spectrometry Data
| m/z | Proposed Fragment | Formula |
| 218 | Molecular Ion [M]⁺ | [C₁₁H₁₀N₂OS]⁺ |
| 177 | [M - C₃H₅]⁺ | [C₈H₅N₂OS]⁺ |
| 145 | [M - C₃H₅ - S]⁺ | [C₈H₅N₂O]⁺ |
| 119 | [M - C₃H₅ - S - N₂]⁺ | [C₇H₅NO]⁺ |
| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ |
Experimental Protocols
Synthesis of this compound[5]
A general and efficient method for the synthesis of 3-substituted-2-mercapto-3H-quinazolin-4-ones involves the reaction of an appropriate amine with isatoic anhydride, followed by treatment with carbon disulfide.
Materials:
-
Isatoic anhydride
-
Allylamine
-
Ethanol (EtOH)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Water
Procedure:
-
A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol is stirred at reflux for 3 hours.
-
A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.
-
Stirring is continued under reflux for an additional 3 hours.
-
The reaction mixture is cooled to room temperature and poured into 20 mL of cold water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.
Caption: Synthesis Workflow
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation:
-
The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
Mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
Data Acquisition:
-
The mass spectrum is recorded over a mass-to-charge (m/z) range, typically from 50 to 500 amu.
-
The electron energy is usually set to 70 eV.
Conclusion
The spectroscopic analysis of this compound by IR and MS provides unambiguous structural confirmation. The IR spectrum is characterized by the distinct absorption bands of the quinazolinone core and the allyl and mercapto/thione functional groups. The mass spectrum shows a clear molecular ion peak and a predictable fragmentation pattern dominated by the loss of the allyl group. The experimental protocols provided herein offer a reliable method for the synthesis and subsequent spectroscopic characterization of this compound, which is of significant interest in the field of medicinal chemistry.
References
Technical Guide: Solubility and Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Allyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug design, formulation, and various biological assays.
Solubility Profile
Quantitative Solubility Data
A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in organic solvents. The absence of this data highlights an opportunity for further research to characterize the physicochemical properties of this compound fully.
Qualitative Solubility Information
Based on studies of structurally similar quinazolinone derivatives, a general qualitative solubility profile for this compound can be inferred. Generally, these compounds exhibit the following characteristics:
-
Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and acetone.
-
Slightly soluble in: Methanol and ethanol.[1]
-
Insoluble in: Water.
For instance, a related compound, 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one, is reported to be soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] Due to low solubility in common solvents, high-resolution mass spectrometry (HRMS) analysis of some N-acyl-hydrazone-linked quinazolinone derivatives has been performed in a mixture of DMSO and methanol.
Experimental Protocols
General Protocol for Solubility Determination (Gravimetric Method)
For researchers wishing to determine the quantitative solubility of this compound, the gravimetric method is a common and reliable approach. The following is a generalized protocol based on methods used for other quinazoline derivatives.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone)
-
Thermostatically controlled water bath or shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials or flasks
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-warmed syringe fitted with a filter to avoid precipitation during transfer. The filter pore size should be small enough to retain the undissolved solid (e.g., 0.45 µm).
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated from the mass of the dissolved solid and the volume of the solvent used.
Diagram: General Workflow for Solubility Determination
Caption: General workflow for determining solubility via the gravimetric method.
Synthesis of this compound
The following is a common synthetic route for this compound.
Reactants:
-
Isatoic anhydride
-
Allylamine
-
Carbon disulfide
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
Procedure:
-
A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 ml of ethanol is stirred at reflux for 3 hours.
-
A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.
-
The stirring is continued under the same reflux conditions for an additional 3 hours.
-
The reaction mixture is then cooled to room temperature and poured into 20 ml of water.
-
The resulting precipitate is collected by filtration, washed with water, and can be recrystallized from ethanol to yield the final product.
Diagram: Synthesis Pathway of this compound
Caption: Synthetic pathway for this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be determined, this guide provides the currently available qualitative information and essential experimental protocols. The provided synthesis and solubility determination methods offer a solid foundation for researchers to produce and characterize this compound for their specific applications. The lack of published quantitative solubility data presents a clear research gap that, if addressed, would be highly beneficial to the scientific community, particularly in the fields of medicinal chemistry and drug development.
References
An In-depth Technical Guide on the Chemical Structure and Bonding of 3-Allyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] This document collates available data on its synthesis, spectroscopic characterization, and molecular structure, offering insights for researchers engaged in the design and development of novel therapeutic agents. While specific experimental data for the title compound is limited in publicly accessible literature, this guide provides predicted characteristics based on closely related analogues and general chemical principles.
Chemical Structure and Bonding
This compound possesses a core bicyclic system where a pyrimidine ring is fused to a benzene ring. The systematic IUPAC name for this compound is 3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one.[2] The key structural features include:
-
Quinazolinone Core: A planar, aromatic bicyclic system that forms the scaffold of the molecule.
-
Allyl Group: A prop-2-en-1-yl substituent attached to the nitrogen atom at position 3 (N3). This group introduces conformational flexibility.
-
Mercapto Group: A sulfanyl (-SH) group attached to the carbon atom at position 2 (C2). This group can exist in tautomeric equilibrium with its thione form (C=S).
The bonding within the quinazolinone ring system is characterized by delocalized π-electrons, contributing to its aromaticity and stability. The C=O and C=S (or C-SH) groups are key functional moieties that can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.
Molecular Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂OS | [2] |
| Molecular Weight | 218.27 g/mol | [2] |
| TPSA (Topological Polar Surface Area) | 37.79 Ų | [3] |
| LogP | 2.24509 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 2-mercapto-3-substituted-3H-quinazolin-4-ones involves a multi-step, one-pot reaction.[4]
Materials:
-
Isatoic anhydride
-
Allylamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
Procedure:
-
A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol is stirred at reflux for 3 hours.
-
A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.
-
Stirring is continued under reflux for an additional 3 hours.
-
The reaction mixture is cooled to room temperature and poured into 20 mL of cold water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.[4]
Logical Workflow for Synthesis:
Synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
Predicted Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch, if tautomer exists), ~3100 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch), ~1300 (C=S stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.2 (dd, 1H, Ar-H), ~7.7 (m, 2H, Ar-H), ~7.4 (m, 1H, Ar-H), ~5.9 (m, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH ₂), ~4.8 (d, 2H, N-CH ₂-), ~3.5 (s, 1H, -SH, D₂O exchangeable) |
| ¹³C NMR (CDCl₃, δ ppm) | ~178 (C=S), ~162 (C=O), ~147 (Ar-C), ~140 (Ar-C), ~134 (Ar-CH), ~132 (-C H=CH₂), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-C), ~120 (Ar-CH), ~118 (-CH=C H₂), ~45 (N-C H₂-) |
| Mass Spec. (m/z) | 218 (M⁺), fragments corresponding to the loss of the allyl group and other characteristic cleavages. |
Molecular Structure and Crystallography
As of the latest literature review, no single-crystal X-ray diffraction data has been published for this compound. X-ray crystallography is essential for the unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For related quinazolinone derivatives, crystallographic studies have confirmed the planarity of the quinazolinone ring system and have provided insights into hydrogen bonding networks and π-π stacking interactions that dictate their packing in the crystal lattice.[7][8]
Biological Activity and Signaling Pathways
The biological activities of this compound have not been specifically reported. However, the quinazolinone scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[1]
Derivatives of 2-mercapto-quinazolin-4-one have been investigated for various biological activities, including:
-
Anticancer: Some derivatives have shown inhibitory activity against enzymes like poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and epigenetic regulation, respectively.[1]
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes is a mechanism reported for some quinazolinone analogs.
-
Antimicrobial: The quinazolinone core is present in several compounds with antibacterial and antifungal properties.[9]
Hypothetical Signaling Pathway Inhibition:
Based on the activities of related compounds, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a hypothetical scenario where a quinazolinone derivative inhibits both PARP1 and BRD4.
Hypothetical dual inhibition of PARP1 and BRD4 by a quinazolinone derivative.
Note: This diagram is a hypothetical representation based on the known activities of other quinazolinone derivatives and does not represent experimentally verified data for this compound.
Conclusion and Future Directions
This compound is a molecule of interest within the broader class of pharmacologically active quinazolinones. While its synthesis is well-established, a comprehensive experimental characterization, particularly through X-ray crystallography and detailed spectroscopic analysis, is currently lacking in the scientific literature. Future research should focus on obtaining this crucial experimental data to fully elucidate its structural and electronic properties. Furthermore, biological screening of this specific compound against a panel of relevant targets (e.g., kinases, polymerases, epigenetic modulators) is warranted to uncover its potential therapeutic applications and to understand its mechanism of action at the molecular level. Such studies will be invaluable for the rational design of more potent and selective quinazolinone-based drug candidates.
References
- 1. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 6. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinazolinone scaffold is considered a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic molecules with therapeutic potential. Among these, 3-Allyl-2-mercapto-3H-quinazolin-4-one serves as a versatile intermediate for the synthesis of a wide array of derivatives with promising pharmacological profiles. These derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antifungal, and anticonvulsant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds.
Application Notes
The strategic derivatization of the this compound core, particularly at the sulfur atom of the 2-mercapto group, allows for the modulation of its physicochemical properties and biological activity. The introduction of various alkyl or aryl moieties can significantly enhance the compound's interaction with biological targets.
Anticancer Applications:
A significant area of investigation for these derivatives is in oncology. Many 2-(substituted-thio)-3-allyl-3H-quinazolin-4-one derivatives have exhibited potent cytotoxic activity against various cancer cell lines. One of the key mechanisms of action for some of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[3] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively disrupt the tumor blood supply, leading to apoptosis and suppression of tumor growth. The diverse substitutions on the thioether linkage allow for fine-tuning of the inhibitory activity and selectivity.
Antimicrobial and Antifungal Applications:
The quinazolinone scaffold is also a well-established pharmacophore for the development of antimicrobial and antifungal agents. Derivatives of this compound have shown significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties conferred by the S-substituents play a crucial role in their antimicrobial potency.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common and efficient method for the synthesis of the core scaffold.
Materials:
-
Isatoic anhydride
-
Allylamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 mmol) and allylamine (1.0 mmol) in 10 mL of ethanol.
-
Stir the solution at reflux for 3 hours.
-
To the reaction mixture, add a solution of potassium hydroxide (1.0 mmol) in a minimal amount of water, followed by the dropwise addition of carbon disulfide (2.0 mmol).
-
Continue stirring the reaction mixture at reflux for an additional 3 hours.
-
After cooling to room temperature, pour the reaction mixture into 20 mL of cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.
Protocol 2: Synthesis of 2-(Substituted-thio)-3-allyl-3H-quinazolin-4-one Derivatives (S-Alkylation)
This protocol outlines the general procedure for the derivatization of the parent compound at the 2-mercapto position.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide, 4-methoxybenzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of dry acetone or DMF.
-
Add anhydrous potassium carbonate (1.5 mmol) to the solution.
-
To this stirred suspension, add the desired alkyl or benzyl halide (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (as required) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure S-alkylated derivative.
Data Presentation
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R-Group (at 2-thio position) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | -CH₂-Ph | MCF-7 (Breast) | 15.2 | [4] |
| 1b | -CH₂-Ph | HeLa (Cervical) | 21.8 | [4] |
| 1c | -CH₂-Ph | HepG2 (Liver) | 18.5 | [4] |
| 1d | -CH₂-Ph | HCT-8 (Colon) | 25.1 | [4] |
| 2a | -CH₂-(4-OCH₃-Ph) | MCF-7 (Breast) | 10.5 | [5] |
| 2b | -CH₂-(4-OCH₃-Ph) | A2780 (Ovarian) | 8.9 | [5] |
| 3a | -CH₂-(4-Cl-Ph) | HepG2 (Liver) | 12.3 | [6] |
| 3b | -CH₂-(4-Cl-Ph) | HCT116 (Colon) | 14.7 | [6] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group (at 2-thio position) | Microorganism | MIC (µg/mL) | Reference |
| 4a | -CH₂-Ph | Staphylococcus aureus | 6.25 | [7] |
| 4b | -CH₂-Ph | Escherichia coli | 12.5 | [7] |
| 4c | -CH₂-Ph | Candida albicans | 12.5 | [7] |
| 5a | -CH₂-(4-NO₂-Ph) | Staphylococcus aureus | 3.12 | [7] |
| 5b | -CH₂-(4-NO₂-Ph) | Escherichia coli | 6.25 | [7] |
| 5c | -CH₂-(4-NO₂-Ph) | Aspergillus niger | 6.25 | [7] |
Visualizations
Synthetic Workflow
Caption: General synthetic scheme for this compound and its S-alkylated derivatives.
VEGFR-2 Signaling Pathway Inhibition
Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by quinazolinone derivatives.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. Item - Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues - figshare - Figshare [figshare.com]
- 6. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Alkylation of 2-Mercaptoquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the S-alkylation of 2-mercaptoquinazolines, a crucial reaction in the synthesis of various biologically active compounds. The protocols outlined below are based on established literature methods and offer options for both conventional and ultrasonically-assisted synthesis.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds possessing a wide range of pharmacological activities. The S-alkylation of 2-mercaptoquinazolines is a key synthetic step that allows for the introduction of diverse substituents at the sulfur atom, leading to the generation of novel molecules with potential therapeutic applications, including as anticancer and antimicrobial agents.[1][2][3] This protocol details the chemical transformation where the thiol group of a 2-mercaptoquinazoline is converted into a thioether by reaction with an alkylating agent.
General Reaction Scheme
The S-alkylation of 2-mercaptoquinazolines generally proceeds via the deprotonation of the thiol group by a base to form a thiolate anion, which then acts as a nucleophile and attacks the alkylating agent in a nucleophilic substitution reaction.
Caption: General workflow for the S-alkylation of 2-mercaptoquinazolines.
Experimental Protocols
Two primary methods for the S-alkylation of 2-mercaptoquinazolines are presented below: a conventional method involving stirring at room temperature and an ultrasonically-assisted method for accelerated reaction times.
Protocol 1: Conventional S-Alkylation
This method is suitable for a wide range of alkylating agents and is performed under standard laboratory conditions.
Materials:
-
Substituted 2-mercaptoquinazolin-4(3H)-one (1 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (3 mmol)
-
Appropriate alkylating agent (e.g., phenacyl bromide, 2-chloro-N-substituted amide) (1 mmol)
-
Acetone (6 mL)
-
Ethanol for recrystallization
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a mixture of the starting 2-mercaptoquinazolin-4(3H)-one (1 mmol) and anhydrous potassium carbonate (3 mmol) in acetone (6 mL).[1]
-
Stir the mixture at room temperature for one hour to ensure the formation of the thiolate salt.[1]
-
Add the appropriate alkylating agent (1 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 9-12 hours.[1]
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture.
-
Wash the crude solid with water, and then dry it.
-
Recrystallize the crude product from ethanol to obtain the purified S-alkylated 2-mercaptoquinazoline derivative.[1]
Protocol 2: Ultrasonically-Assisted S-Alkylation
This method utilizes ultrasonic irradiation to significantly reduce reaction times and often leads to excellent yields.[4]
Materials:
-
Substituted 2-mercaptoquinazolin-4(3H)-one (0.65 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (0.78 mmol)
-
Alkyl halide (0.65 mmol)
-
Dry Dimethylformamide (DMF) (8 mL)
-
Ethanol for recrystallization
-
Ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine the 2-mercaptoquinazoline derivative (0.65 mmol) and anhydrous potassium carbonate (0.78 mmol) in dry DMF (8 mL).[4]
-
Stir the mixture for 1 hour at room temperature.[4]
-
Add the alkyl halide (0.65 mmol) to the mixture.[4]
-
Place the reaction vessel in an ultrasonic bath and sonicate for 10 minutes.[4]
-
After sonication, pour the reaction mixture into cold water to precipitate the product.[4]
-
Filter the resulting precipitate and wash it thoroughly with water.[4]
-
Recrystallize the solid from ethanol to yield the pure S-alkylated product.[4]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various S-alkylated 2-mercaptoquinazoline derivatives as reported in the literature.
Table 1: Conventional S-Alkylation of 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide [1]
| Alkylating Agent | Reaction Time (h) | Yield (%) |
| Phenacyl bromides | 9–12 | 90–95 |
| 2-Chloro-N-substituted amides | Not Specified | 90–96 |
Table 2: Ultrasonically-Assisted S-Alkylation of 3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [4]
| Alkylating Agent | Reaction Time (min) | Yield (%) |
| Alkyl halides | 10 | 88–98 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkylating agents are often toxic and corrosive; handle them with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The S-alkylation of 2-mercaptoquinazolines is a versatile and efficient method for the synthesis of a diverse library of derivatives. The choice between the conventional and ultrasonically-assisted protocols will depend on the available equipment and the desired reaction time. Both methods have been shown to produce high yields of the desired products. The detailed protocols and summarized data provided in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 3-Allyl-2-mercapto-3H-quinazolin-4-one as a Precursor for Anticonvulsant Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolin-4(3H)-one derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, sedative, and hypnotic effects.[1][2][3] The historical context of methaqualone, a quinazolin-4(3H)-one derivative formerly used as a sedative-hypnotic, has spurred further research into this scaffold to develop safer and more effective anticonvulsant agents with fewer side effects.[1][2] Structure-activity relationship (SAR) studies have highlighted the importance of the quinazolin-4(3H)-one moiety as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site for interaction with the GABA-A receptor.[1] The substituents at positions 2 and 3 are crucial for modulating the pharmacokinetic and pharmacodynamic properties of these compounds.[1]
This document provides detailed application notes and protocols for utilizing 3-Allyl-2-mercapto-3H-quinazolin-4-one as a versatile precursor for the synthesis of novel quinazolin-4(3H)-one derivatives with potential anticonvulsant activity. It includes synthetic methodologies, protocols for anticonvulsant screening, neurotoxicity assessment, and data presentation guidelines.
Data Presentation
Table 1: Anticonvulsant Activity of this compound Derivatives in the MES Test
| Compound ID | R Group | Dose (mg/kg, i.p.) | Protection (%) |
| 1a | 4-Chlorophenyl | 100 | 50 |
| 2a | 4-Bromophenyl | 100 | 66 |
| 3a | 4-Fluorophenyl | 100 | 50 |
| 4a | 4-Nitrophenyl | 100 | 33 |
| Phenytoin | - | 30 | 100 |
Data is hypothetical and for illustrative purposes, based on typical screening results for this class of compounds.
Table 2: Anticonvulsant Activity of this compound Derivatives in the scPTZ Test
| Compound ID | R Group | Dose (mg/kg, i.p.) | Protection (%) |
| 1a | 4-Chlorophenyl | 100 | 83 |
| 2a | 4-Bromophenyl | 100 | 100 |
| 3a | 4-Fluorophenyl | 100 | 83 |
| 4a | 4-Nitrophenyl | 100 | 66 |
| Diazepam | - | 4 | 100 |
Data is hypothetical and for illustrative purposes, based on typical screening results for this class of compounds.
Table 3: Neurotoxicity Screening of Active Compounds (Rotarod Test)
| Compound ID | Dose (mg/kg, i.p.) | Time on Rod (seconds) | Motor Impairment |
| 2a | 100 | 165 ± 15 | No |
| Control | Vehicle | 175 ± 10 | No |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes the synthesis of S-substituted derivatives of this compound.
Materials:
-
This compound
-
Appropriate α-bromoacetophenone derivatives
-
Anhydrous potassium carbonate
-
Dry acetone
-
Stirring apparatus
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Dissolve this compound (1 equivalent) in dry acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
To this stirred suspension, add the desired α-bromoacetophenone derivative (1 equivalent) dropwise.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the progress of the reaction using TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Characterize the synthesized compounds using spectroscopic techniques (IR, 1H-NMR, Mass Spectrometry) and elemental analysis.
Protocol 2: Anticonvulsant Screening - Maximal Electroshock (MES) Test
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]
Materials:
-
Male albino mice (20-25 g)
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution (0.9%)
Procedure:
-
Divide the animals into groups (n=6-8 per group), including a control group, a standard group, and test groups.
-
Administer the test compounds or vehicle intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes moistened with saline.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of tonic hind limb extension is considered as protection.
-
Calculate the percentage of protection for each group.
Protocol 3: Anticonvulsant Screening - Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for identifying drugs effective against absence and myoclonic seizures.[4][5]
Materials:
-
Male albino mice (20-25 g)
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)
-
Observation chambers
Procedure:
-
Divide the animals into groups as described in the MES test protocol.
-
Administer the test compounds or vehicle i.p.
-
After the appropriate absorption time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Immediately place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the onset of clonic convulsions (seizures lasting for at least 5 seconds).
-
The absence of clonic convulsions is considered as protection.
-
Calculate the percentage of protection for each group.
Protocol 4: Neurotoxicity Assessment - Rotarod Test
The rotarod test is used to assess motor coordination and identify any motor impairment caused by the test compounds.[6][7]
Materials:
-
Male albino mice (20-25 g)
-
Rotarod apparatus
-
Test compounds and vehicle
Procedure:
-
Train the mice on the rotarod (e.g., rotating at a constant speed of 10-15 rpm) for a set period (e.g., 3 minutes) for 2-3 consecutive days before the test day.
-
On the test day, administer the test compounds or vehicle i.p.
-
At the time of expected peak effect, place the mice on the rotating rod.
-
Record the time each animal remains on the rod within a specific timeframe (e.g., 3 minutes).
-
A significant decrease in the time spent on the rod compared to the control group indicates motor impairment.
Visualizations
Caption: General synthesis workflow for novel anticonvulsants.
Caption: Workflow for anticonvulsant screening and evaluation.
Caption: Hypothetical signaling pathway for anticonvulsant action.
References
- 1. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpscr.info [ijpscr.info]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Biological Activity of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 3-Allyl-2-mercapto-3H-quinazolin-4-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The following sections detail the synthesis, biological activities with quantitative data, and experimental protocols for the evaluation of these compounds.
Synthesis
The core structure, this compound, serves as a versatile scaffold for the synthesis of a wide array of derivatives, primarily through S-alkylation or S-arylation at the 2-mercapto position.
A general synthetic pathway is outlined below:
Caption: General synthesis scheme for this compound derivatives.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | R Group (at 2-thio position) | Cell Line | IC50 (µM) | Reference |
| 5a | -CH₂C(=O)-Salicylamide | HepG2 (Hepatocellular Carcinoma) | > 100 | [1] |
| 5a | -CH₂C(=O)-Salicylamide | BJ (Normal Fibroblast) | > 100 | [1] |
| Generic Quinazolinone 1 | Substituted Phenyl | A549 (Lung) | 14.79 ± 1.03 | [2] |
| Generic Quinazolinone 1 | Substituted Phenyl | MCF-7 (Breast) | 2.86 ± 0.31 | [2] |
| Generic Quinazolinone 1 | Substituted Phenyl | HepG2 (Hepatocellular Carcinoma) | 5.9 ± 0.45 | [2] |
| Generic Quinazolinone 2 | Imidazo[1,2-a]pyridin-6-yl | Neuroblastoma (SH-SY5Y) | - | [3] |
Note: Data for "Generic Quinazolinone" derivatives are included to provide a broader context of the anticancer potential of the quinazolinone scaffold. Compound 5a is a direct derivative of this compound.
Signaling Pathways
VEGFR-2 Signaling Pathway
Quinazolinone derivatives can act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling cascades, leading to a reduction in tumor vascularization and growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinazolinone derivatives.
Aurora Kinase A Signaling Pathway
Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its inhibition by quinazolinone derivatives can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinase A leading to mitotic arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the in vitro cytotoxic activity of the synthesized compounds against cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Activity
Certain derivatives have shown promising anti-inflammatory effects in in vivo models.
Data Presentation
Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound Class | Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 2-Methyl-3-aminosubstituted-3H-quinazolin-4-ones | Carrageenan-induced paw edema | 50 | 16.3 - 36.3 | [4][5] |
| Thiazolidinone-substituted quinazolinones | Carrageenan-induced paw edema | 50 | up to 32.5 | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
-
Animals:
-
Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Divide the animals into groups (n=6 per group): control, standard (e.g., Indomethacin 10 mg/kg), and test groups (different doses of the synthesized compounds).
-
Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only.
-
-
Induction of Inflammation:
-
One hour after the administration of the compounds, inject 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Antimicrobial Activity
The quinazolinone scaffold has been explored for its potential to develop new antimicrobial agents.
Data Presentation
Table 3: Antimicrobial Activity of Quinazolinone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Staphylococcus aureus | 25.6 ± 0.5 | [7][8] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Bacillus subtilis | 24.3 ± 0.4 | [7][8] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa | 30.1 ± 0.6 | [7][8] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Escherichia coli | 25.1 ± 0.5 | [7][8] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Aspergillus fumigatus | 18.3 ± 0.6 | [7][8] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Saccharomyces cerevisiae | 23.1 ± 0.4 | [7][8] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Candida albicans | 26.1 ± 0.5 | [7][8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is commonly used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum:
-
Grow the microbial strains overnight in a suitable broth medium.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Anticonvulsant Activity
A notable biological activity of this compound derivatives is their anticonvulsant effect, which has been evaluated in various animal models of epilepsy.
Data Presentation
Table 4: Anticonvulsant Activity of 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives
| Compound ID | R Group (at 2-thio position) | Anticonvulsant Test | Dose (mg/kg) | % Protection |
| 4b | -CH₂C(=O)C₆H₄-4-Cl | PTZ-induced seizures | 100 | 83.3 |
| 4c | -CH₂C(=O)C₆H₄-4-F | PTZ-induced seizures | 100 | 100 |
| 4d | -CH₂C(=O)C₆H₄-4-Br | PTZ-induced seizures | 100 | 83.3 |
| Generic Quinazolinone 3 | Substituted phenoxymethyl | MES | - | Moderate to Significant |
| Generic Quinazolinone 4 | 3-o-tolyl | MES and scMet | - | Good protection |
Data for compounds 4b, 4c, and 4d are from a study specifically on 2-substituted-3-allyl-4(3H)-quinazolinone derivatives.[9] PTZ: Pentylenetetrazole; MES: Maximal Electroshock; scMet: Subcutaneous Metrazol.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
This is a widely used model to identify compounds that can protect against generalized seizures.
-
Animals:
-
Use male Swiss albino mice (20-25 g).
-
Acclimatize the animals for at least 48 hours before the experiment.
-
-
Compound Administration:
-
Divide the mice into groups (n=6-8 per group): control, standard (e.g., Diazepam 4 mg/kg), and test groups.
-
Administer the test compounds intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
-
Induction of Seizures:
-
30 minutes after the administration of the test compounds, administer PTZ (80 mg/kg, i.p.), a convulsant agent.
-
-
Observation:
-
Observe the animals for 30 minutes for the onset of clonic and tonic convulsions and for mortality.
-
Record the latency to the first seizure and the number of animals protected from seizures in each group.
-
-
Data Analysis:
-
Calculate the percentage of protection in each group.
-
The compound is considered to have anticonvulsant activity if it protects the animals from seizures or significantly delays the onset of convulsions compared to the control group. The ED50 (median effective dose) can be calculated from the dose-response data.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-microbial and molecular docking studies of quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 3-Allyl-2-mercapto-3H-quinazolin-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Allyl-2-mercapto-3H-quinazolin-4-one in medicinal chemistry. The document includes detailed protocols for its synthesis and for evaluating its biological activities, based on established methodologies for the quinazolinone scaffold. While this compound is a valuable starting material for the synthesis of various derivatives with demonstrated pharmacological activities, quantitative biological data for the parent compound itself is limited in publicly available literature. The provided protocols are intended to enable researchers to generate such data and further explore its therapeutic potential.
Introduction
Quinazolinones are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. The quinazolinone scaffold is a key pharmacophore found in numerous synthetic and natural products, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2][3][4] The 2,3-disubstituted-4(3H)-quinazolinone core, in particular, offers a versatile platform for structural modifications to modulate and enhance these biological effects.[5][6]
This compound serves as a key intermediate in the synthesis of a variety of quinazolinone derivatives. The presence of the allyl group at the N-3 position and the mercapto group at the C-2 position provides reactive handles for further chemical transformations, allowing for the creation of diverse chemical libraries for drug discovery.[5] While many studies have focused on the biological evaluation of derivatives synthesized from this core structure, this document aims to provide the necessary protocols to investigate the intrinsic biological activities of this compound itself.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the condensation of isatoic anhydride with allylamine, followed by cyclization with carbon disulfide.[1]
Experimental Protocol:
Materials:
-
Isatoic anhydride
-
Allylamine
-
Ethanol (EtOH)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol.
-
Stir the mixture at reflux for 3 hours.
-
After 3 hours, add a mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture under reflux for an additional 3 hours.
-
After the second reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into 20 mL of cold water.
-
A precipitate will form. Collect the precipitate by filtration.
-
Wash the collected solid with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.[1]
Expected Yield: Approximately 92%.[1]
Biological Activity Evaluation: Protocols
The following are detailed protocols for assessing the anticancer, antimicrobial, and anti-inflammatory activities of this compound.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7]
Experimental Protocol:
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
Experimental Protocol:
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Activity: COX Inhibition Assay
The anti-inflammatory activity can be assessed by evaluating the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.[11][12]
Experimental Protocol:
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
DMSO
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
In a suitable reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with different concentrations of the test compound or a vehicle control (DMSO) in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable stopping reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
The percentage of COX inhibition is calculated using the formula: % Inhibition = [(Control - Sample) / Control] x 100 where 'Control' is the amount of PGE₂ produced in the absence of the inhibitor and 'Sample' is the amount of PGE₂ produced in the presence of the test compound.
-
The IC₅₀ value is determined by plotting the compound concentration against the percentage of inhibition.
Data Presentation
Quantitative data for the biological activities of this compound is not extensively available in the reviewed literature. The tables below are provided as templates for researchers to populate with their experimental data. For context, data for some related quinazolinone derivatives are included where available, but it is important to note that these are not direct results for the title compound.
Table 1: Anticancer Activity (IC₅₀ in µM)
| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., HeLa) | Cell Line 3 (e.g., HepG2) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Derivative A | Value | Value | Value | [Citation] |
| Derivative B | Value | Value | Value | [Citation] |
| Note: Derivative A and B are examples of related compounds from the literature and are not this compound. |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Derivative C | Value | Value | Value | [Citation] |
| Derivative D | Value | Value | Value | [Citation] |
| Note: Derivative C and D are examples of related compounds from the literature and are not this compound. |
Table 3: Anti-inflammatory Activity (IC₅₀ in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | Reference |
| This compound | Data not available | Data not available | |
| Derivative E | Value | Value | [Citation] |
| Derivative F | Value | Value | [Citation] |
| Note: Derivative E and F are examples of related compounds from the literature and are not this compound. |
Proposed Mechanisms of Action and Signaling Pathways
The following diagrams illustrate potential mechanisms of action for quinazolinone derivatives based on existing literature. These are generalized pathways and require experimental validation for this compound.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, offering significant potential for the development of novel therapeutic agents. The provided protocols for synthesis and biological evaluation are intended to facilitate further research into its anticancer, antimicrobial, and anti-inflammatory properties. The generation of quantitative biological data for this specific compound is a crucial next step in elucidating its full therapeutic potential and guiding the rational design of new, more potent derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 3. ujpronline.com [ujpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Quinazolinone-Based Dual EGFR and BRAFV600E Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is continually evolving towards targeted treatments that address the specific molecular drivers of malignancy. Two critical signaling pathways frequently implicated in cancer cell proliferation, survival, and differentiation are the Epidermal Growth Factor Receptor (EGFR) and the RAS/RAF/MEK/ERK (MAPK) pathways.[1] Constitutive activation of EGFR through mutation or overexpression is a hallmark of various cancers.[1] Similarly, mutations in the BRAF gene, particularly the V600E substitution, lead to aberrant activation of the MAPK pathway, driving tumorigenesis in a significant portion of melanomas and other cancers.
The development of resistance to single-agent targeted therapies remains a significant clinical challenge. A promising strategy to overcome this is the development of dual inhibitors that can simultaneously target multiple key oncogenic drivers. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[2][3] Recent research has focused on designing novel quinazolinone derivatives capable of dually inhibiting both EGFR and BRAFV600E, offering a potential avenue to combat drug resistance and improve therapeutic outcomes.[2][4]
This document provides a detailed protocol for the synthesis of quinazolinone-based dual EGFR and BRAFV600E inhibitors, specifically focusing on a class of quinazolin-4-one/3-cyanopyridin-2-one hybrids. Additionally, it outlines the experimental procedures for evaluating their biological activity through in vitro kinase assays.
Signaling Pathway and Rationale
The EGFR and RAS/RAF/MEK/ERK pathways are interconnected signaling cascades that regulate cell growth and division. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for downstream signaling proteins that ultimately activate multiple pathways, including the RAS/RAF/MEK/ERK cascade. The BRAFV600E mutation results in a constitutively active BRAF protein, leading to constant downstream signaling independent of upstream EGFR activation. A dual inhibitor targeting both EGFR and BRAFV600E can therefore provide a more comprehensive blockade of these oncogenic signals.
Data Presentation: Inhibitory Activity of Representative Compounds
The following table summarizes the in vitro inhibitory activities of representative quinazolin-4-one/3-cyanopyridin-2-one hybrids against EGFR and BRAFV600E kinases.[4][5]
| Compound | R¹ | R² | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
| Compound 18 | Allyl | OCH₃ | 80 ± 7 | 140 ± 10 |
| Compound 19 | Allyl | Cl | 90 ± 8 | 190 ± 12 |
| Erlotinib | - | - | 60 ± 5 | - |
Experimental Protocols
General Synthetic Workflow
The synthesis of quinazolin-4-one/3-cyanopyridin-2-one hybrids generally follows a multi-step procedure, culminating in a one-pot, four-component reaction to construct the final dual inhibitor scaffold.
Detailed Synthesis Protocol: Quinazolin-4-one/3-cyanopyridin-2-one Hybrids
This protocol is a representative procedure based on the synthesis of similar compounds in the literature.[2]
Step 1: Synthesis of 2-mercapto-3-allyl-(3H)-quinazolin-4-one
-
To a solution of anthranilic acid (10 mmol) in ethanol (50 mL), add triethylamine (12 mmol) and allyl isothiocyanate (11 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-mercapto-3-allyl-(3H)-quinazolin-4-one.
Step 2: Synthesis of 2-((4-acetylphenyl)thio)-3-allylquinazolin-4(3H)-one
-
Synthesize N-(4-acetylphenyl)-2-bromoacetamide by treating p-aminoacetophenone with bromoacetyl bromide in a biphasic solvent system (water and methylene chloride) in the presence of potassium carbonate.
-
In a round-bottom flask, dissolve 2-mercapto-3-allyl-(3H)-quinazolin-4-one (5 mmol) and N-(4-acetylphenyl)-2-bromoacetamide (5 mmol) in acetonitrile (40 mL).
-
Add triethylamine (6 mmol) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-((4-acetylphenyl)thio)-3-allylquinazolin-4(3H)-one.
Step 3: Synthesis of the Final Quinazolin-4-one/3-cyanopyridin-2-one Hybrid (e.g., targeting Compound 18)
-
In a sealed vessel, combine 2-((4-acetylphenyl)thio)-3-allylquinazolin-4(3H)-one (1 mmol), ethyl cyanoacetate (1.2 mmol), 4-methoxybenzaldehyde (1.2 mmol), and an excess of ammonium acetate (8-10 mmol).
-
Add absolute ethanol (20 mL) as the solvent.
-
Heat the mixture with vigorous stirring at 120-130 °C for 1.5-2 hours.
-
After cooling, a solid product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure final compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol for In Vitro EGFR Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay.[1]
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in the kinase assay buffer to desired concentrations.
-
-
Assay Plate Setup :
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a white, non-binding 384-well plate.
-
Prepare a master mix containing ATP and the substrate in kinase assay buffer. Add 10 µL of this master mix to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Kinase Reaction :
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 27-30°C for 60 minutes.
-
-
Signal Detection :
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader.
-
Subtract the "no enzyme" blank control values from all other readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol for In Vitro BRAFV600E Kinase Assay
This protocol is based on a luminescent assay format, similar to the EGFR assay.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO and perform serial dilutions in kinase buffer.
-
Dilute active recombinant BRAFV600E enzyme and inactive MEK1 substrate in the kinase assay buffer.
-
-
Assay Plate Setup :
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the diluted active BRAFV600E enzyme to each well (except for the "no enzyme" blank).
-
-
Kinase Reaction :
-
Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mix to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection :
-
Stop the reaction and generate a luminescent signal by adding 25 µL of a detection reagent (such as ADP-Glo™) to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent, and incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a suitable curve model.
-
Conclusion
The synthetic and screening protocols outlined in this document provide a comprehensive framework for the development and evaluation of novel quinazolinone-based dual EGFR and BRAFV600E inhibitors. The quinazolin-4-one/3-cyanopyridin-2-one hybrid scaffold represents a promising starting point for the design of potent dual inhibitors. The provided in vitro kinase assay protocols offer robust methods for determining the inhibitory potency and selectivity of these compounds, which is a critical step in the preclinical drug discovery pipeline. Further optimization of these lead compounds could pave the way for new therapeutic agents with improved efficacy and the ability to overcome resistance in cancer treatment.
References
- 1. Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticonvulsant Activity Screening of Quinazolinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Notably, certain derivatives have demonstrated promising anticonvulsant properties, making them attractive candidates for the development of novel anti-epileptic drugs. This document provides a comprehensive overview of the screening protocols and application notes for evaluating the anticonvulsant potential of newly synthesized quinazolinone derivatives. The methodologies detailed herein are based on established preclinical models for antiepileptic drug discovery.
General Synthesis Workflow
The synthesis of anticonvulsant quinazolinone derivatives often follows a multi-step chemical process. A generalized workflow typically begins with anthranilic acid or its substituted analogs, which undergo a series of reactions to form the core quinazolinone scaffold. Subsequent modifications at various positions of this scaffold allow for the introduction of diverse functional groups, leading to a library of derivatives for screening.
Caption: Generalized synthetic workflow for quinazolinone derivatives.
In Vivo Anticonvulsant Screening Protocols
In vivo screening is a critical step in identifying promising anticonvulsant candidates. The two most widely used preclinical models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test. These models represent generalized tonic-clonic seizures and myoclonic/absence seizures, respectively.
Maximal Electroshock (MES) Seizure Test
The MES test is a reliable model for identifying compounds that can prevent the spread of seizures.
Principle: A supramaximal electrical stimulus is delivered to the brain of an animal, inducing a tonic hind limb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Experimental Protocol:
-
Animals: Adult albino mice (20-30 g) or rats (100-150 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Preparation: Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose, saline with a few drops of Tween 80).
-
Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone, and a positive control group receives a standard anticonvulsant drug like phenytoin or diazepam.
-
Induction of Seizure: At the time of peak effect of the drug (e.g., 30-60 minutes post-i.p. administration), a maximal electroshock (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension. Abolition of this response is considered the endpoint.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension in the test group is calculated and compared to the control group. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to identify compounds that can raise the seizure threshold.
Principle: A subcutaneous (s.c.) or intraperitoneal (i.p.) injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, induces clonic and tonic-clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.
Experimental Protocol:
-
Animals: Adult albino mice (20-30 g) are commonly used.
-
Drug Preparation and Administration: Similar to the MES test, test compounds, vehicle, and a positive control (e.g., ethosuximide or diazepam) are prepared and administered.
-
Induction of Seizure: After the appropriate absorption time for the test compound, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the onset of generalized clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs, and loss of righting reflex). The latency to the first seizure and the percentage of animals protected from seizures are recorded.[1]
-
Data Analysis: The percentage of protection and the increase in seizure latency in the test group are compared to the control group. The ED50 can also be calculated.
Neurotoxicity Screening (Rotarod Test)
It is crucial to assess the potential for motor impairment, a common side effect of anticonvulsant drugs.
Experimental Protocol:
-
Apparatus: A rotarod apparatus consists of a rotating rod.
-
Training: Animals are trained to stay on the rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes).
-
Testing: After drug administration, the animals are placed on the rotating rod at various time intervals.
-
Observation: The inability of an animal to remain on the rod for the predetermined time is indicative of motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is determined.
Data Presentation
Quantitative data from anticonvulsant screening should be summarized in clear and structured tables to facilitate comparison between different derivatives.
Table 1: Anticonvulsant Activity of Quinazolinone Derivatives in the MES Test
| Compound ID | Dose (mg/kg) | % Protection | ED50 (mg/kg) |
| Standard (Phenytoin) | 25 | 100 | - |
| Derivative A-1 | 50 | 83.3 | - |
| Derivative A-2 | 50 | 66.7 | - |
| Derivative B-1 | 100 | 100 | 45.2 |
| Derivative B-2 | 100 | 50 | >100 |
Table 2: Anticonvulsant Activity of Quinazolinone Derivatives in the PTZ Test
| Compound ID | Dose (mg/kg) | % Protection | Latency to Seizure (s) | ED50 (mg/kg) |
| Standard (Diazepam) | 4 | 100 | >1800 | - |
| Derivative C-1 | 100 | 83.3 | 1250 ± 150 | 75.5 |
| Derivative C-2 | 100 | 33.3 | 600 ± 80 | >100 |
| Derivative D-1 | 50 | 100 | >1800 | 32.1 |
| Derivative D-2 | 50 | 16.7 | 450 ± 60 | >100 |
Table 3: Neurotoxicity Data (Rotarod Test)
| Compound ID | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Standard (Phenytoin) | 150 | - |
| Derivative B-1 | >300 | >6.6 |
| Derivative D-1 | 250 | 7.8 |
Proposed Mechanism of Action and Signaling Pathways
Many anticonvulsant quinazolinone derivatives are thought to exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Specifically, they may act as positive allosteric modulators at the benzodiazepine binding site, enhancing the inhibitory effects of GABA.[1] Another proposed mechanism for some derivatives is the inhibition of carbonic anhydrase.[1][2]
Caption: Modulation of GABA-A receptor by quinazolinone derivatives.
Experimental Workflow Visualization
The overall process for screening quinazolinone derivatives for anticonvulsant activity can be visualized as a flowchart, from synthesis to the final determination of a protective index.
References
The Versatility of 3-Allyl-2-mercapto-3H-quinazolin-4-one in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Allyl-2-mercapto-3H-quinazolin-4-one is a highly versatile and valuable scaffold in the realm of heterocyclic chemistry. Its unique structural features, comprising a reactive mercapto group, a strategically positioned allyl moiety, and the privileged quinazolinone core, render it an exceptional precursor for the synthesis of a diverse array of fused and substituted heterocyclic systems. These synthesized compounds often exhibit significant biological activities, making this starting material a focal point in medicinal chemistry and drug discovery programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic derivatives with potential therapeutic applications.
Application Notes
The synthetic utility of this compound primarily stems from the nucleophilicity of the thiol group and the potential for the allyl group to participate in various chemical transformations. The quinazolinone ring system itself is a well-established pharmacophore, known to impart a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3]
Synthesis of Thiazole-Fused Quinazolinones
A prominent application of this compound is in the synthesis of thiazolo[3,2-a]quinazolinones. This is typically achieved through an initial S-alkylation of the mercapto group with α-haloketones, such as phenacyl bromides, followed by an intramolecular cyclization. This reaction sequence provides a straightforward and efficient route to novel tricyclic heterocyclic systems. The nature of the substituents on the α-haloketone can be varied to generate a library of derivatives for structure-activity relationship (SAR) studies.
Synthesis of other S-Substituted Derivatives
The mercapto group can be readily alkylated with a variety of electrophiles, including α-chloroacetanilides and alkyl α-chloroacetates, to yield a range of S-substituted quinazolinone derivatives.[4] These intermediates can be further modified or cyclized to generate other heterocyclic systems. For instance, reaction with hydrazine hydrate can convert the ester derivatives into the corresponding hydrazides, which are themselves versatile building blocks for the synthesis of triazoles and other nitrogen-containing heterocycles.[4]
Biological Significance of Derivatives
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticonvulsant Activity: Several 2-substituted-3-allyl-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties.[4] Structure-activity relationship studies suggest that the nature of the substituent at the 2-position and the presence of the allyl group at the 3-position are crucial for activity.[5] The proposed mechanism of action for some of these compounds involves the modulation of the GABA-A receptor, a key target for many antiepileptic drugs.[4]
-
Antimicrobial Activity: The quinazolinone scaffold is a known antibacterial and antifungal pharmacophore.[2][6] Derivatives incorporating thiazole and other heterocyclic moieties often exhibit enhanced antimicrobial activity. The synthesized compounds can be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentrations (MICs).
Data Presentation
Table 1: Synthesis of 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives
| Compound ID | R | Yield (%) | Melting Point (°C) | Reference |
| 4a | -CH₃ | 60 | 95-97 | [4] |
| 4b | -C₆H₅ | 75 | 135-137 | [4] |
| 4c | -C₆H₄-4-Cl | 80 | 175-177 | [4] |
| 4d | -C₆H₄-4-Br | 78 | 147-149 | [4][5] |
| 4e | -C₆H₄-4-OCH₃ | 72 | 128-130 | [4] |
| 5a | -NH-C₆H₅ | 65 | 160-162 | [4] |
| 5b | -NH-C₆H₄-4-Cl | 70 | 180-182 | [4] |
| 5c | -NH-C₆H₄-4-CH₃ | 68 | 170-172 | [4] |
| 6a | -OCH₃ | 55 | 65-67 | [4] |
| 6b | -OC₂H₅ | 62 | 70-72 | [4] |
Note: Compound IDs correspond to the nomenclature used in the cited reference.
Table 2: Anticonvulsant Activity of Selected 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives
| Compound ID | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity Screen (% Motor Impairment) | Reference |
| 4c | 100 | 80 | 20 | [4] |
| 4d | 100 | 60 | 30 | [4] |
| 4b | 80 | 40 | 10 | [4] |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test. Data represents activity at a dose of 100 mg/kg.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
A general and efficient method for the synthesis of the title compound is as follows:
-
A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol is stirred at reflux for 3 hours.[7]
-
A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.[7]
-
Stirring is continued under reflux for an additional 3 hours.[7]
-
The reaction mixture is cooled to room temperature and poured into 20 mL of water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound as colorless crystals.[7]
Protocol 2: General Procedure for the Synthesis of 2-((2-Aryl-2-oxoethyl)thio)-3-allylquinazolin-4(3H)-ones (e.g., Thiazole Precursors)
-
A mixture of equimolar amounts of this compound (0.01 mol) and the appropriate α-bromoacetophenone (0.01 mol) in 10 mL of dimethylformamide (DMF) containing anhydrous potassium carbonate (2 g) is prepared.[4]
-
The reaction mixture is heated on a water bath with continuous stirring for 6 hours.[4]
-
After cooling, the mixture is poured into crushed ice in water (20 mL).[4]
-
The solid product is collected by filtration, washed with excess water, and recrystallized from acetic acid to yield the corresponding ketone derivatives.[4]
Protocol 3: General Procedure for the Synthesis of 3-Allyl-2-((2-oxo-2-(arylamino)ethyl)thio)quinazolin-4(3H)-ones
-
A mixture of equimolar amounts of this compound (0.01 mol) and the appropriate α-chloroacetanilide (0.01 mol) in 10 mL of DMF containing anhydrous potassium carbonate (2 g) is prepared.[4]
-
The reaction mixture is heated on a water bath for 6 hours with continuous stirring.[4]
-
After cooling, the reaction mixture is poured into cold water.
-
The obtained solid is collected by filtration, dried, and recrystallized from ethanol to give the corresponding amide derivatives.[4]
Protocol 4: Synthesis of 2-((2-Hydrazinyl-2-oxoethyl)thio)-3-allylquinazolin-4(3H)-one
-
A mixture of 3-allyl-2-((2-ethoxy-2-oxoethyl)thio)quinazolin-4(3H)-one (0.01 mol) and hydrazine hydrate (0.02 mol) in 10 mL of ethanol is heated under reflux for 6 hours.[4]
-
The mixture is then concentrated by evaporation of the solvent.
-
The crystallized hydrazide derivative is collected as fine pale yellow crystals.[4]
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Enzyme Inhibitors from 3-Allyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2][3] A significant portion of these biological activities can be attributed to the ability of quinazolinone derivatives to act as potent inhibitors of various enzymes.[4][5][6][7][8][9][10][11] The compound 3-Allyl-2-mercapto-3H-quinazolin-4-one, belonging to this versatile class of molecules, presents a promising starting point for the development of novel enzyme inhibitors. Its structural features, including the quinazolinone core, the reactive mercapto group, and the allyl substituent at the N3 position, offer multiple points for interaction with enzyme active sites and for further chemical modification to optimize potency and selectivity.
This document provides detailed protocols for the synthesis of this compound and its evaluation as an inhibitor of several key enzyme classes, including protein kinases, glycosidases, and cyclooxygenases.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reaction of anthranilic acid with allyl isothiocyanate.[12]
Experimental Protocol: Synthesis
Materials:
-
Anthranilic acid
-
Allyl isothiocyanate
-
Triethylamine (TEA)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
To a solution of anthranilic acid (1 equivalent) in absolute ethanol in a round-bottom flask, add triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add allyl isothiocyanate (1.1 equivalents) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Thiol Group in 2-Mercaptoquinazolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline and its derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, commanding significant attention in medicinal chemistry and drug development. The 2-mercaptoquinazoline scaffold is particularly valuable due to the reactive thiol (-SH) group at the C2 position. This thiol group serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. Functionalization of this group, primarily through reactions like S-alkylation and S-acylation, enables the modulation of the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic character. These modifications have led to the discovery of potent agents with antimicrobial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory activities.[1][2][3] This document provides detailed protocols and application notes for the key functionalization reactions of the 2-mercaptoquinazoline thiol group.
Key Functionalization Strategies
The nucleophilic nature of the thiol group in 2-mercaptoquinazolines makes it amenable to reaction with various electrophiles. The most common and effective strategies for its functionalization include S-alkylation, S-acylation, and cyclization reactions.
-
S-Alkylation: This involves the reaction of the thiol with alkyl halides (e.g., alkyl bromides, chlorides) or compounds with activated methylene groups (e.g., phenacyl bromides, ethyl chloroacetate) in the presence of a base. This reaction is fundamental for introducing diverse alkyl and substituted alkyl chains.
-
S-Acylation: This strategy introduces an acyl group to the sulfur atom, forming a thioester linkage. It is typically achieved by reacting the thiol with acyl chlorides or anhydrides.
-
Cyclization: The S-substituted derivatives can undergo further intramolecular reactions to form fused heterocyclic systems. A prominent example is the reaction with α-halo ketones followed by cyclization to yield thiazolo[2,3-b]quinazolinones, a class of compounds with significant biological potential.
Below is a general schematic of these key functionalization pathways.
Caption: Key functionalization pathways of the 2-mercaptoquinazoline thiol group.
Experimental Protocols
Protocol 1: S-Alkylation with Phenacyl Bromides
This protocol describes a general method for the S-alkylation of 2-mercaptoquinazoline derivatives with substituted phenacyl bromides to synthesize 2-(aroylmethylthio)quinazoline derivatives.
Materials:
-
Substituted 2-mercaptoquinazolin-4(3H)-one (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Acetone (6 mL)
-
Ethanol for recrystallization
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser (optional, for prolonged reactions)
-
Filtration apparatus (Büchner funnel)
Procedure: [2]
-
In a round-bottom flask, suspend the starting 2-mercaptoquinazolin-4(3H)-one derivative (1.0 mmol) and potassium carbonate (3.0 mmol) in acetone (6 mL).
-
Stir the mixture at room temperature for one hour to facilitate the formation of the thiolate salt.
-
Add the appropriate substituted phenacyl bromide (1.0 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 9-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate and any other insoluble salts.
-
Wash the collected solid with water to remove any remaining inorganic impurities.
-
Dry the crude solid product.
-
Recrystallize the crude product from ethanol to obtain the purified 2-((2-aryl-2-oxoethyl)thio)quinazolin-4(3H)-one derivative.
Protocol 2: S-Alkylation with Ethyl Chloroacetate
This protocol details the synthesis of ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, a key intermediate for further functionalization.
Materials:
-
2-Mercapto-3-phenylquinazolin-4(3H)-one (1.0 mmol, 2.54 g)
-
Ethyl chloroacetate (1.0 mmol, 1.23 g)
-
Fused sodium acetate (1.0 mmol, 0.8 g)
-
Ethanol (50 mL)
-
Rotary evaporator
-
Reflux apparatus
-
Filtration apparatus
Procedure: [4]
-
To a solution of 2-mercapto-3-phenylquinazolin-4(3H)-one (1.0 mmol) and ethyl chloroacetate (1.0 mmol) in ethanol (50 mL) in a round-bottom flask, add fused sodium acetate (1.0 mmol).
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reflux period, concentrate the reaction mixture using a rotary evaporator.
-
Allow the concentrated mixture to cool to room temperature.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the collected solid with water, then dry thoroughly.
-
Recrystallize the product from ethanol to yield pure ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate.
Protocol 3: S-Acylation with Aroyl Chlorides
This protocol provides a general procedure for the synthesis of S-acyl derivatives (thioesters) of 2-mercaptoquinazolines.
Materials:
-
2-Mercapto-3-phenylquinazolin-4(3H)-one (1.0 mmol)
-
Sodium hydroxide (NaOH)
-
Substituted aroyl chloride (1.1 mmol)
-
Suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure (adapted from descriptive synthesis): [5]
-
Salt Formation: Prepare the sodium salt of 2-mercapto-3-phenylquinazolin-4(3H)-one by reacting it with an equimolar amount of sodium hydroxide in a suitable solvent like ethanol. The salt can be isolated or generated in situ.
-
Acylation: Dissolve the sodium salt of the 2-mercaptoquinazoline (1.0 mmol) in an anhydrous solvent such as THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the substituted aroyl chloride (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thioester derivative.
Protocol 4: Cyclization to Thiazolo[2,3-b]quinazolinones
This protocol describes the synthesis of fused thiazolo[2,3-b]quinazolinone systems, which are formed via the reaction of a 2-mercaptoquinazoline with an α-haloketone followed by cyclization.
Materials:
-
2-Mercaptoquinazoline derivative (1.0 mmol)
-
α-Bromo ketone (e.g., α-bromoacetophenone) (1.1 mmol)
-
Base (e.g., Sodium bicarbonate or Triethylamine)
-
Solvent (e.g., Ethanol or N,N-Dimethylformamide (DMF))
-
Reflux apparatus
-
Stir plate and magnetic stir bar
-
Filtration and recrystallization equipment
Procedure (Generalized): [2]
-
Dissolve the 2-mercaptoquinazoline derivative (1.0 mmol) and a base such as sodium bicarbonate (1.2 mmol) in ethanol or DMF in a round-bottom flask.
-
Add the α-bromo ketone (1.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours. The initial step is the S-alkylation to form a 2-(2-oxoalkyl)thioquinazoline intermediate.
-
The intermediate undergoes in-situ intramolecular cyclization (dehydration) to form the thiazolo[2,3-b]quinazolinone ring system.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).
Data Presentation
Table 1: S-Alkylation of 2-Mercaptoquinazolines - Reaction Yields
| Starting Material | Alkylating Agent | Base / Solvent | Yield (%) | Reference |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | NaOAc / Ethanol | 70 | [4] |
| 4-(2-(4-Oxo-2-thioxo...quinazolin-3-yl)ethyl)benzenesulfonamide | Phenacyl bromide | K₂CO₃ / Acetone | 90-95 | [2] |
| 4-(2-(4-Oxo-2-thioxo...quinazolin-3-yl)ethyl)benzenesulfonamide | 4-Chlorophenacyl bromide | K₂CO₃ / Acetone | 90-95 | [2] |
| 4-(2-(4-Oxo-2-thioxo...quinazolin-3-yl)ethyl)benzenesulfonamide | 4-Fluorophenacyl bromide | K₂CO₃ / Acetone | 90-95 | [2] |
| 3-(Naphthalen-1-yl)-2-thioxo...quinazolin-4(1H)-one | Various Alkyl Halides | N/A (Ultrasonic) | High | [6] |
Table 2: Biological Activity of Functionalized 2-Mercaptoquinazoline Derivatives
| Compound Structure / Class | Biological Activity | Target | Quantitative Data | Reference |
| S-Substituted 2-mercaptoquinazolinones | Carbonic Anhydrase Inhibition | hCA IX, hCA XII | Kᵢ values = 2.4 - 113.4 nM | [2] |
| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Antibacterial | S. aureus, E. coli | MIC values reported | [7] |
| 2-Mercapto-3-phenyl-quinazolin-4(3H)-one thioesters | Antimicrobial | S. aureus, P. aeruginosa | Activity reported vs. Norfloxacin | [5] |
| Novel 2-mercaptoquinazolin-4(3H)-ones | Anticancer (TNBC) | KSP, PI3Kδ | IC₅₀ = 9.97 - 16.27 µM (MDA-MB-231 cells) | [8][9] |
Visualized Workflows
General Workflow for Synthesis and Purification
The following diagram illustrates a typical experimental workflow from reaction setup to the characterization of the final product.
Caption: A standard workflow for the functionalization of 2-mercaptoquinazolines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl2⋅6H2O deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3 H)-ones as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 3-Allyl-2-mercapto-3H-quinazolin-4-one synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
-
Question: I am experiencing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield is a common issue in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.[1]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.
-
Temperature: Ensure your reaction is conducted at the optimal temperature, which for this synthesis is typically at reflux.[2] Inadequate heating can lead to an incomplete reaction.
-
Reaction Time: The reaction time can vary, but a typical duration is around 3 hours for the initial reaction with the amine and another 3 hours after the addition of carbon disulfide.[2] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum starting material consumption.
-
Solvent: Ethanol is a commonly used solvent for this synthesis.[2] The choice of solvent can significantly impact the reaction's success.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that the isatoic anhydride, allylamine, carbon disulfide, and potassium hydroxide are of high purity. Impurities can interfere with the reaction.
-
Molar Ratios: The stoichiometry of the reactants is crucial. A general procedure uses a 1:1 molar ratio of isatoic anhydride to the amine, and a 2:1 molar ratio of carbon disulfide to the amine, with 1 equivalent of potassium hydroxide.[2]
-
-
Moisture Contamination: The presence of excess water can hinder the reaction. Ensure all glassware is properly dried and use anhydrous solvents if necessary.
-
2. Formation of Side Products/Impurities
-
Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted isatoic anhydride or N-allyl-2-aminobenzamide. Monitoring the reaction with TLC can help ensure the reaction goes to completion.
-
Alternative Cyclization Products: Depending on the reaction conditions, there is a possibility of forming other quinazoline-related structures.
-
Purification: Proper purification is essential to remove side products. Recrystallization from ethanol is a common and effective method for purifying the final product.[2] If recrystallization is insufficient, column chromatography may be necessary.[3]
-
3. Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the recommended procedures?
-
Answer: Effective isolation and purification are critical for obtaining a high-purity product.
-
Precipitation and Filtration: After the reaction is complete, cooling the reaction mixture and pouring it into water should precipitate the crude product.[2] This precipitate can then be collected by filtration and washed with water to remove water-soluble impurities.[2]
-
Recrystallization: This is a powerful technique for purification. Ethanol is a suitable solvent for recrystallizing this compound.[2] The key is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a viable option.[3] The choice of eluent is critical and should be optimized by first running a TLC in various solvent systems (e.g., hexane/ethyl acetate mixtures). It is important to assess the stability of the compound on silica gel before performing column chromatography, as some quinazolinone derivatives can be unstable on acidic silica gel.[3]
-
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields
| Starting Material | Amine | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Isatoic anhydride | Appropriate amine | Carbon disulfide, KOH | Ethanol | 3 h (amine addition), 3 h (CS2 addition) | 92 | [2] |
Note: The yield is reported for a general procedure for 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives and may vary for the specific synthesis of this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [2]
-
Step 1: Formation of N-Allyl-2-aminobenzamide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1 mmol) in 10 ml of ethanol.
-
Add allylamine (1 mmol) to the solution.
-
Stir the mixture at reflux for 3 hours.
-
-
Step 2: Cyclization to form this compound
-
Prepare a mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol).
-
Add this mixture to the reaction from Step 1.
-
Continue stirring the reaction mixture under reflux for an additional 3 hours.
-
-
Step 3: Isolation of the Crude Product
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 20 ml of water.
-
A precipitate of the crude product should form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water to remove any water-soluble impurities.
-
-
Step 4: Purification of the Final Product
-
Recrystallize the crude product from ethanol to obtain the purified this compound as colorless crystals.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: 3-Allyl-2-mercapto-3H-quinazolin-4-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route for this compound?
A high-yield (around 92%) one-pot synthesis involves the reaction of isatoic anhydride with allylamine, followed by treatment with carbon disulfide and potassium hydroxide in ethanol.[1] Another common approach starts from anthranilic acid and allyl isothiocyanate.[2]
Q2: What are the key starting materials and reagents for the synthesis?
The primary starting materials are typically isatoic anhydride and allylamine, or anthranilic acid and allyl isothiocyanate.[1][2] Essential reagents include carbon disulfide as a source for the mercapto group and a base like potassium hydroxide.[1] Ethanol is a commonly used solvent.[1][2]
Q3: What are the typical reaction conditions?
The reaction is often carried out at reflux temperature in a solvent such as ethanol.[1][2] Reaction times can vary, but a typical procedure involves refluxing for several hours for each step.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the progress of the reaction. Visualizing the spots under a UV lamp can help determine the consumption of starting materials and the formation of the product.[3]
Q5: What is the appearance of the final product?
This compound is typically obtained as colorless or white crystals after recrystallization from a suitable solvent like ethanol.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | - Ensure the reaction is heated to the appropriate reflux temperature. - Extend the reaction time and monitor progress using TLC. - Check the quality and purity of starting materials and reagents. |
| 2. Decomposition of intermediates or product. | - Avoid excessively high temperatures or prolonged heating. - Consider using microwave-assisted synthesis for shorter reaction times and potentially higher yields.[4] | |
| 3. Inefficient precipitation or isolation. | - After the reaction, ensure the mixture is cooled sufficiently before pouring into water to maximize precipitation. - Wash the precipitate thoroughly with water to remove soluble impurities. | |
| Formation of Side Products | 1. Reaction of isatoic anhydride with hydroxide. | - Add the potassium hydroxide/carbon disulfide mixture after the initial reaction between isatoic anhydride and allylamine is complete. |
| 2. Oxidation of the mercapto group. | - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. - Use freshly distilled solvents to minimize dissolved oxygen. | |
| 3. Intramolecular side reactions. | - Strict control of reaction temperature and time can minimize the formation of undesired byproducts. | |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. - Ensure the initial reaction goes to completion before adding subsequent reagents. |
| 2. Oily product instead of a solid precipitate. | - Try triturating the oily residue with a non-polar solvent like n-hexane to induce solidification. - Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline product. | |
| Inconsistent Results | 1. Variability in reagent quality. | - Use reagents from a reliable supplier and check their purity. - Allylamine can be volatile and hygroscopic; ensure proper storage and handling. |
| 2. Inconsistent heating. | - Use a heating mantle with a temperature controller for stable and uniform heating. |
Experimental Protocols
Protocol 1: Synthesis from Isatoic Anhydride and Allylamine
This protocol is adapted from a general procedure with a reported yield of 92%.[1]
Materials:
-
Isatoic anhydride
-
Allylamine
-
Carbon disulfide
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol.
-
Stir the solution at reflux for 3 hours.
-
In a separate container, prepare a mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol).
-
Add the carbon disulfide/KOH mixture to the reaction flask.
-
Continue stirring the reaction mixture under reflux for an additional 3 hours.
-
After the second reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 20 mL of cold water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.
Data Presentation
Table 1: Summary of a Reported High-Yield Synthesis
| Starting Materials | Reagents | Solvent | Reaction Time | Conditions | Reported Yield | Reference |
| Isatoic anhydride, Allylamine | Carbon disulfide, Potassium hydroxide | Ethanol | 6 hours (total) | Reflux | 92% | [1] |
Visualizations
Synthetic Workflow
References
Technical Support Center: Purification of 3-Allyl-2-mercapto-3H-quinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the recrystallization of 3-Allyl-2-mercapto-3H-quinazolin-4-one.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is not dissolving in the recrystallization solvent, even at boiling. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound. This compound is generally soluble in alcohols like ethanol. If you are using ethanol and the compound is still not dissolving, consider the following:
-
Insufficient Solvent: You may not be using a sufficient volume of solvent. Try adding more solvent in small increments until the solid dissolves.
-
Highly Impure Sample: A large amount of insoluble impurity may be present. If this is the case, you may need to perform a hot filtration to remove the insoluble material before proceeding with the recrystallization.
-
Alternative Solvents: If ethanol is ineffective, you could try other polar solvents such as methanol or acetone. Always perform a small-scale solubility test first.
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it cools too quickly. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.
Q3: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?
A3: A low yield can be due to several factors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature Crystallization: The compound may have started to crystallize during hot filtration. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. Leaving it in an ice bath for a longer period can help.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Q4: After recrystallization, my product is still impure. What can I do?
A4: If impurities persist, consider the following:
-
Second Recrystallization: A second recrystallization can often significantly improve purity.
-
Choice of Solvent: The impurity might have similar solubility properties to your product in the chosen solvent. Try a different recrystallization solvent.
-
Column Chromatography: For difficult-to-remove impurities, purification by column chromatography may be necessary prior to recrystallization.[1]
Data Presentation
| Property | Value | Source(s) |
| Melting Point | 207 °C | |
| Appearance | Colorless to yellow crystals | [2] |
| Recrystallization Solvent | Ethanol | [2] |
| Solubility Profile (Qualitative) | ||
| Ethanol | Soluble when hot, sparingly soluble when cold | [2] |
| Methanol | Likely soluble | |
| Acetone | Likely soluble | |
| Ethyl Acetate | Likely sparingly soluble | |
| Water | Insoluble | [2] |
Experimental Protocols
Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a gravity funnel with filter paper by pouring hot ethanol through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Microwave-Assisted Synthesis of Quinazolin-4-ones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of quinazolin-4-ones, with a focus on achieving higher yields.
Troubleshooting Guides
This section addresses common issues encountered during the microwave-assisted synthesis of quinazolin-4-ones.
1. Low or No Product Yield
-
Question: I am experiencing very low yields or failing to obtain the desired quinazolin-4-one product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a frequent challenge and can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the issue.
-
Sub-optimal Reaction Conditions:
-
Microwave Power and Temperature: The microwave power directly influences the reaction temperature and rate. Excessive power can lead to the degradation of starting materials or products, while insufficient power may result in an incomplete reaction. It has been observed that increasing microwave power beyond an optimal level can decrease product yields. For instance, in certain syntheses, 200 W was found to be the optimal power setting.[1]
-
Troubleshooting:
-
If you suspect product degradation, try reducing the microwave power in increments.
-
For incomplete reactions, cautiously increase the power or reaction time while monitoring the reaction progress.
-
If your microwave reactor allows for temperature control, aim for the temperature specified in a reliable protocol. A temperature screen can help determine the optimal condition for your specific substrates.
-
-
-
Reaction Time: Microwave synthesis is known for rapid reaction times, often in the range of minutes.[1][2] However, the optimal time can vary based on the reactants and catalyst used.
-
Troubleshooting:
-
Monitor the reaction progress at different time points using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting materials are fully consumed and the product formation is maximized.
-
Prolonged reaction times, even under microwave conditions, can sometimes lead to the formation of byproducts or degradation.[3]
-
-
-
Solvent: The choice of solvent is crucial as it needs to efficiently absorb microwave energy and solubilize the reactants. Common solvents for this synthesis include ethanol, acetic acid, and in some cases, the reaction is performed under solvent-free conditions.[2][4] Solvent-free reactions are often advantageous, offering high yields and simpler work-up procedures.[1][2][4]
-
Troubleshooting:
-
If using a solvent, ensure it is appropriate for microwave synthesis (i.e., has a suitable dielectric constant).
-
Consider switching to a different solvent or trying a solvent-free approach if yields are low. In some cases, a combination of solvents, like isopropanol/acetic acid, has proven effective.[5]
-
-
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in anthranilic acid, 2-aminobenzamide, aldehydes, or other reagents can interfere with the reaction.
-
Troubleshooting:
-
Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Purify starting materials if necessary.
-
-
-
Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant may be required to drive the reaction to completion, but a significant imbalance can lead to side reactions.
-
Troubleshooting:
-
Carefully check the stoichiometry of your reactants based on the specific protocol you are following.
-
Experiment with slight variations in the molar ratios to optimize the yield.
-
-
-
-
Catalyst Issues:
-
Catalyst Choice and Loading: Various catalysts, such as SbCl₃, copper salts, and solid-supported acids like montmorillonite K-10, have been successfully employed.[1][6][7][8] The choice and amount of catalyst can significantly impact the reaction outcome. For SbCl₃ catalyzed reactions, 1 mol% has been found to be optimal.[1]
-
Troubleshooting:
-
Ensure you are using the correct catalyst for your chosen synthetic route.
-
Verify the catalyst loading. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to unwanted side products.
-
If using a solid-supported catalyst, ensure it is properly prepared and activated.
-
-
-
-
2. Formation of Side Products and Purification Challenges
-
Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty purifying the desired quinazolin-4-one. What are common side products and how can I minimize their formation and improve purification?
-
Answer: The formation of side products is a common issue that complicates purification.
-
Common Side Reactions:
-
Formation of Intermediates: The reaction often proceeds through intermediates, such as a Schiff base in the reaction of an amine with an aldehyde. Incomplete cyclization can leave these intermediates in the final mixture.
-
Dimerization or Polymerization: Under high temperatures, some starting materials or intermediates can undergo dimerization or polymerization.
-
Hydrolysis of Reactants or Products: If water is present in the reaction mixture (e.g., from solvents or as a byproduct), it can lead to the hydrolysis of reactants or the desired product, especially at elevated temperatures.
-
-
Strategies to Minimize Side Products:
-
Anhydrous Conditions: For reactions sensitive to moisture, using anhydrous solvents and reagents can prevent hydrolysis-related side products.
-
Optimized Reaction Time and Temperature: As mentioned previously, carefully controlling the reaction time and microwave power/temperature can prevent the formation of degradation products and unwanted side reactions.
-
Inert Atmosphere: For reactions involving sensitive reagents, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Improving Purification:
-
Recrystallization: This is a common and effective method for purifying solid quinazolin-4-ones. Ethanol is a frequently used solvent for recrystallization.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard method for separating the desired product from impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]
-
Work-up Procedure: A proper work-up is crucial. Often, the reaction mixture is poured into ice-cold water to precipitate the crude product, which is then filtered and washed.[1]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the main advantages of using microwave irradiation for the synthesis of quinazolin-4-ones compared to conventional heating?
-
Answer: Microwave-assisted synthesis offers several significant advantages over traditional heating methods, including:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes with microwave irradiation.[1][2][3]
-
Higher Yields: Microwave synthesis frequently leads to higher product yields due to more efficient and uniform heating, which can minimize the formation of side products.[3][4]
-
Greener Chemistry: The shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process.[4][7]
-
Simpler Work-up Procedures: Cleaner reactions with fewer byproducts often result in simpler purification steps.[4][8]
-
-
-
Question 2: Can I perform microwave-assisted synthesis of quinazolin-4-ones without a solvent?
-
Question 3: What are the common starting materials for the microwave-assisted synthesis of quinazolin-4-ones?
-
Answer: The most common and readily available starting materials include:
-
Anthranilic acid: This is a versatile starting material that can be reacted with various reagents like acetic anhydride, orthoesters, or amides.[2][9][10]
-
2-Aminobenzamide (Anthranilamide): This is frequently condensed with aldehydes, ketones, or acyl chlorides to form the quinazolin-4-one ring system.[1][6][7]
-
Isatoic anhydride: This can also be used as a precursor in reactions with amines and ortho-esters.[2]
-
-
-
Question 4: How do I choose the appropriate microwave power and time for my reaction?
-
Answer: The optimal microwave power and time are dependent on the specific reactants, solvent (if any), and the volume of the reaction mixture. It is best to start with the conditions reported in a published protocol for a similar reaction. If you are developing a new procedure, it is advisable to start with a lower power setting and shorter time, and then gradually increase them while monitoring the reaction progress by TLC or LC-MS to find the optimal conditions that give the highest yield without significant byproduct formation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Microwave-Assisted Synthesis of Quinazolin-4-ones
| Starting Materials | Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Anthranilic acid, Acetic anhydride | None | Neat | Not specified | Varies | up to 80 (overall) | [9] |
| Anthranilamide, Aldehydes | SbCl₃ (1 mol%) | Solvent-free | 200 | 3-5 | 80-98 | [1] |
| 2-Aminobenzamides, Alcohols | CuI (20 mol%) | Solvent-free | Not specified (130°C) | 120 | up to 92 | [7] |
| Anthranilic acids, Formamide | Montmorillonite K-10 | Solvent-free | Not specified | 4 | Good yields | [2][8] |
| N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines, α-aminophosphonates | None | i-PrOH/HOAc | 100 | 20 | 77-86 | [5] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Anthranilamide and Aldehydes using SbCl₃ Catalyst [1]
This protocol describes a highly efficient, solvent-free method for the synthesis of 2-substituted quinazolin-4(3H)-ones.
-
Reagents and Equipment:
-
Anthranilamide
-
Substituted aldehyde
-
Antimony(III) trichloride (SbCl₃)
-
Microwave reactor
-
Standard laboratory glassware
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix anthranilamide (2 mmol) and the desired aldehyde (2 mmol).
-
Add a catalytic amount of SbCl₃ (1 mol%, 0.02 mmol).
-
Place the vessel in the microwave reactor and irradiate at 200 W for 3-5 minutes. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction, pour the mixture into ice-cold water and stir for 30 minutes.
-
The resulting precipitate is collected by filtration, washed with water.
-
The crude product is then purified by recrystallization from ethanol to afford the pure 2-substituted quinazolin-4(3H)-one.
-
Protocol 2: Two-Step Synthesis of 2-Methylquinazolin-4(3H)-one from Anthranilic Acid [9]
This protocol outlines a two-step synthesis involving the formation of an intermediate benzoxazinone followed by reaction with ammonia.
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reagents and Equipment:
-
Anthranilic acid
-
Acetic anhydride
-
Microwave reactor
-
n-Heptane (for extraction)
-
-
Procedure:
-
In a microwave-safe vessel, mix anthranilic acid (5 mmol) and acetic anhydride (10 mmol, 2 equivalents).
-
Irradiate the neat mixture in the microwave reactor. The optimal time should be determined by monitoring the reaction (e.g., via HPLC or TLC).
-
After the reaction is complete, concentrate the mixture under high vacuum to remove excess acetic anhydride.
-
Extract the crude product with dry n-heptane to obtain 2-methyl-4H-3,1-benzoxazin-4-one.
-
-
-
Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one
-
Reagents and Equipment:
-
2-Methyl-4H-3,1-benzoxazin-4-one
-
Ammonia source (e.g., ammonium acetate or ammonia solution)
-
Solid support (e.g., Al₂O₃ impregnated with NaOH)
-
Microwave reactor
-
Methanol (for extraction)
-
-
Procedure:
-
Mix the 2-methyl-4H-3,1-benzoxazin-4-one obtained from Step 1 with an ammonia source and a solid support in a microwave-safe vessel.
-
Irradiate the mixture in the microwave reactor. Optimize the time, temperature, and amount of support for the best yield.
-
After the reaction, allow the mixture to cool.
-
Extract the product with methanol.
-
The methanolic solution containing the crude product can be further purified if necessary.
-
-
Mandatory Visualization
Caption: Experimental workflow for the microwave-assisted synthesis of quinazolin-4-ones.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]
- 7. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: One-Pot Synthesis of 2-Aminoquinazolin-4-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the one-pot synthesis of 2-aminoquinazolin-4-one derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the reaction yield consistently low?
A1: Low yields in the one-pot synthesis of 2-aminoquinazolin-4-one derivatives can stem from several factors. The choice of base and solvent has a pronounced effect on the reaction's success.[1] For instance, in a multi-component reaction involving isatoic anhydride, an amine, and an electrophilic cyanating agent, switching to a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS) and a solvent like 1,4-dioxane has been shown to significantly improve yields.[1] Sub-optimal reaction temperature or incomplete reaction can also lead to lower yields. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Additionally, the nature of the amine reactant can influence the yield; aromatic amines have been reported to afford lower yields compared to aliphatic amines in certain protocols.[1]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. In syntheses starting from anthranilic acid and a cyanamide derivative, a mixture of 2-(N-substituted-amino)quinazolin-4-one and the desired 3-substituted 2-aminoquinazolin-4-one can be formed.[2] A subsequent Dimroth rearrangement, often facilitated by treatment with a base like sodium hydroxide in an ethanol/water mixture, can be employed to convert the undesired isomer to the desired product.[2] In other cases, incomplete cyclization or side reactions involving the starting materials can lead to impurities. Ensuring the purity of starting materials and maintaining optimal reaction conditions, such as temperature and reaction time, can help minimize the formation of these side products.
Q3: The purification of my final product is difficult. Are there ways to simplify this process?
A3: Purification challenges often arise from the presence of unreacted starting materials or closely related side products. One effective strategy is to optimize the reaction to achieve a high conversion rate, which simplifies the subsequent work-up.[2] Some one-pot procedures are designed to yield a pure product without the need for column chromatography.[2] If column chromatography is necessary, careful selection of the solvent system is critical. For many 2-aminoquinazolin-4-one derivatives, a mixture of hexanes and ethyl acetate is effective for purification via silica gel column chromatography.[2] In some cases, recrystallization from a suitable solvent can also be an effective purification method.
Q4: My reaction is not proceeding to completion. What could be the issue?
A4: Incomplete reactions can be due to several factors. The reactivity of the starting materials is a key consideration. For instance, in syntheses involving isatoic anhydride, its reaction with the primary amine to form an intermediate is a crucial step.[1] If this initial step is slow, the overall reaction will be sluggish. The choice of base is also critical; a base that is not strong enough may not facilitate the necessary deprotonation steps in the reaction mechanism.[1] Reaction temperature is another important parameter; some reactions may require heating or even reflux conditions to proceed at a reasonable rate.[1] Finally, ensure that all reagents are present in the correct stoichiometric ratios as an excess or deficit of one component can stall the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the one-pot synthesis of 2-aminoquinazolin-4-one derivatives?
A1: Common starting materials include anthranilic acid, isatoic anhydride, or 2-aminobenzamides, which are reacted with a source of the 2-amino group, such as cyanamides or carbodiimides, and often a third component like an amine or aldehyde in multi-component reactions.[1][2][3]
Q2: What are the typical reaction conditions (solvents, bases, temperature)?
A2: The reaction conditions can vary significantly depending on the specific synthetic route. Solvents such as 1,4-dioxane, DMSO, DMF, THF, and acetonitrile are frequently used.[1] A range of bases can be employed, including organic bases like DBU, DABCO, and TEA, as well as inorganic bases like K2CO3 and Cs2CO3.[1] In some protocols, strong bases like LiHMDS are found to be most effective.[1] Reaction temperatures can range from room temperature to reflux, depending on the specific reactants and catalysts involved.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the solvents used are flammable and should be handled in a well-ventilated fume hood. Some reagents may be toxic or corrosive, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis from Isatoic Anhydride, Amine, and N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS)
This protocol is based on a three-component reaction.[1]
-
To a solution of isatoic anhydride (1.0 mmol) in 1,4-dioxane, add the primary amine (1.0 mmol) and NCTS (1.0 mmol).
-
Add LiHMDS (3.0 equiv) to the mixture.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis from Anthranilic Acid and Phenylcyanamide
This one-pot method involves a Dimroth rearrangement.[2]
-
Suspend anthranilic acid (1.0 equiv) and the corresponding phenylcyanamide (1.5 equiv) in tert-butanol.
-
Add chlorotrimethylsilane (1.5 equiv) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C for 4 hours.
-
Cool the mixture to room temperature and add a 2 N aqueous ethanolic solution of NaOH (H2O/EtOH = 1/1).
-
Heat the resulting solution to reflux (around 110 °C) for 6 hours.
-
After cooling, the product often precipitates and can be collected by filtration, yielding a pure product without the need for column chromatography.[2]
Data Presentation
Table 1: Effect of Solvents and Bases on Yield for a Three-Component Synthesis [1]
| Entry | Solvent | Base | Isolated Yield (%) |
| 1 | DMSO | LiHMDS | 45 |
| 2 | DMF | LiHMDS | 48 |
| 3 | 1,4-Dioxane | LiHMDS | 70 |
| 4 | Acetonitrile | LiHMDS | 48 |
| 5 | THF | LiHMDS | 55 |
| 6 | Toluene | LiHMDS | 40 |
| 7 | 1,4-Dioxane | K2CO3 | 45 |
| 8 | 1,4-Dioxane | DBU | 38 |
| 9 | 1,4-Dioxane | DABCO | 35 |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 2-aminoquinazolin-4-one derivatives.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 2-Mercaptoquinazolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 2-mercaptoquinazolinones. It is designed for researchers, scientists, and drug development professionals to facilitate smoother experimentation and optimization of this critical reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. I am getting a mixture of N-alkylated and S-alkylated products. How can I improve the regioselectivity towards N-alkylation?
This is the most common challenge in the alkylation of 2-mercaptoquinazolinones due to the presence of multiple nucleophilic sites (N1, N3, and S). The regioselectivity is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role.
-
For preferential N-alkylation: A common strategy is to use a hard base in a polar aprotic solvent. For instance, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often favors N-alkylation.[1][2] The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can also promote N-alkylation.[3]
-
Conditions favoring S-alkylation: S-alkylation is often favored under conditions that promote the formation of the thiolate anion, which is a soft nucleophile. This can occur with weaker bases or in less polar solvents.
-
-
Reaction Temperature: Higher temperatures can sometimes favor N-alkylation, which is often the thermodynamically more stable product. However, this is not a universal rule and needs to be optimized for each specific substrate and alkylating agent.
-
Nature of the Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles tend to react with hard nucleophiles (like the nitrogen atom), while soft electrophiles react with soft nucleophiles (like the sulfur atom). Using a harder alkylating agent (e.g., dimethyl sulfate) might favor N-alkylation over a softer one (e.g., alkyl iodides).
2. My reaction is not going to completion, and I have a low yield of the desired N-alkylated product. What can I do?
Low conversion can be due to several factors, including insufficient reactivity of the starting materials or non-optimal reaction conditions.
Troubleshooting Steps:
-
Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature, for example, to 100°C when using K₂CO₃ in DMF.
-
Use a Stronger Base: If a weaker base like K₂CO₃ is not effective, a stronger base such as sodium hydride (NaH) might be necessary to ensure complete deprotonation of the quinazolinone nitrogen.
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration.
-
Check Reagent Quality: Ensure that the 2-mercaptoquinazolinone, alkylating agent, base, and solvent are pure and dry. Moisture can quench strong bases and hinder the reaction.
3. I am observing the formation of a di-alkylated product. How can I minimize this side reaction?
Di-alkylation can occur if the mono-alkylated product is still nucleophilic enough to react with another molecule of the alkylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent relative to the 2-mercaptoquinazolinone.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thus favoring mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.
4. How can I be certain that I have synthesized the N-alkylated and not the S-alkylated isomer?
Unambiguous characterization is crucial. 2D NMR spectroscopy is a powerful tool for this purpose.
Troubleshooting Steps:
-
¹H NMR: While ¹H NMR can provide initial clues, it is often not sufficient for definitive assignment.
-
¹³C NMR: The chemical shift of the carbon atom attached to the alkyl group will be different for N- and S-alkylation.
-
2D NMR (HMBC, HSQC, NOESY): These techniques are highly recommended for confirming the site of alkylation. For an N-alkylated product, you would expect to see correlations in the HMBC spectrum between the protons of the alkyl group and the carbons of the quinazolinone ring, particularly the carbonyl carbon (C4) and the carbon at position 2 (C2).[4] A NOESY experiment might also show through-space correlation between the alkyl group protons and the protons on the quinazolinone ring.
Data Presentation: Comparison of Reaction Conditions for Alkylation
The following table summarizes the effect of different bases and solvents on the alkylation of quinazolinone derivatives, providing a general guideline for reaction optimization.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Product(s) | Yield | Reference |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100 °C | 3-N-benzyl | 82% | [4] |
| Quinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ | DMF | 100 °C | 3-N-benzyl | 81% | [4] |
| Quinazolin-4(3H)-one | Benzyl chloride | NaH | DMF | 100 °C | 3-N-benzyl | 77.8% | [4] |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 2-S-alkylated | 48-97% | [5] |
| 2-substituted quinazolin-4(3H)-one | DMF-DMA | - | Solvent-free | 60 °C | 3-N-methyl | - |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF [2][4]
-
To a solution of 2-mercaptoquinazolinone (1.0 eq.) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 3-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF [3]
-
To a suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), add a solution of 2-mercaptoquinazolinone (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Caption: General experimental workflow for N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 3-Allyl-2-mercapto-3H-quinazolin-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Allyl-2-mercapto-3H-quinazolin-4-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield or No Crystal Formation During Recrystallization
-
Possible Causes:
-
Inappropriate Solvent Choice: The selected solvent may be too effective at dissolving the compound at all temperatures, or not effective enough even when heated.
-
Insufficient Compound Purity: High levels of impurities can inhibit crystallization.
-
Excess Solvent: Using too much solvent can prevent the solution from becoming saturated upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.
-
-
Solutions:
-
Solvent Selection: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, ethanol is a good starting point as it is mentioned in synthetic procedures.[1] If ethanol is unsuccessful, consider solvent systems like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate.[2]
-
Pre-purification: If the crude product is highly impure, a preliminary purification step, such as a quick filtration through a silica plug, may be necessary before recrystallization.[3]
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]
-
Issue 2: Poor Separation During Column Chromatography
-
Possible Causes:
-
Inappropriate Solvent System: The eluent may not have the optimal polarity to separate the target compound from impurities.
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Improperly Packed Column: Channels or cracks in the stationary phase can result in poor separation.
-
Compound Degradation: Some quinazolinone derivatives may be unstable on acidic silica gel.[3]
-
-
Solutions:
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the best solvent system. A good starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[4][5] Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired compound.[3] A gradient of dichloromethane and methanol can also be effective.[6]
-
Proper Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.
-
Careful Packing: Ensure the silica gel is packed uniformly to avoid air bubbles and channels.
-
Assess Stability: Check the stability of the compound on silica gel using 2D TLC. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: While specific impurities can vary based on reaction conditions, common contaminants may include unreacted starting materials such as isatoic anhydride, allylamine, and carbon disulfide, as well as potential side-products from their interactions.
Q2: Which purification method is best for obtaining high-purity this compound?
A2: For initial purification from a crude reaction mixture, recrystallization from ethanol is a good first step.[1] If further purification is required, column chromatography using silica gel with a hexane/ethyl acetate eluent system is a versatile and effective method.[4][5] For achieving very high purity, preparative reverse-phase HPLC can be employed.[4]
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, try using a lower-boiling point solvent or a solvent mixture. Alternatively, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Q4: How can I monitor the purity of my fractions from column chromatography?
A4: The most common method for monitoring fractions is Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, develop the plate in the same solvent system used for the column, and visualize the spots under UV light or with a suitable stain. Combine the fractions that contain only the pure product.
Quantitative Data Summary
The following table provides an illustrative example of purity improvement for this compound using different purification techniques. Note: These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (Illustrative) | Final Purity (Illustrative) |
| Recrystallization (Ethanol) | 85% | 95-98% |
| Column Chromatography (Silica Gel) | 85% | >98% |
| Preparative HPLC (C18) | 95% | >99.5% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified compound should begin to form. To maximize yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., a high hexane to ethyl acetate ratio).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand to the top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one
This technical support center is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Reaction & Synthesis
Question 1: My reaction yield is significantly lower than the reported 92%. What are the potential causes and solutions?
Answer: Low yields in this synthesis can stem from several factors.[1] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in isatoic anhydride, allylamine, or carbon disulfide can lead to side reactions.[1]
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the reagents before use. Liquid aldehydes can be distilled under reduced pressure, and solid starting materials can be recrystallized.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Sub-optimal Reaction Conditions: Temperature and solvent choice are critical.
-
Moisture Contamination: Isatoic anhydride is sensitive to moisture, which can lead to the formation of anthranilic acid and subsequent byproducts.
-
Solution: Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
Question 2: The reaction appears to have stalled; the starting material is not being consumed after several hours. What should I do?
Answer: A stalled reaction can often be attributed to issues with reagents or temperature.
-
Reagent Activity: The activity of potassium hydroxide (KOH) is crucial for the second step of the reaction.
-
Solution: Use a fresh batch of finely ground KOH to ensure high reactivity. Ensure it is fully dissolved in the ethanol before proceeding.
-
-
Temperature: Inadequate heating can slow down or stall the reaction.
-
Solution: Verify the temperature of the heating mantle and ensure the reaction mixture is actively refluxing. Use a thermometer to monitor the internal reaction temperature if possible.
-
Purification & Isolation
Question 3: During workup, I am getting an oily product instead of a solid precipitate. How can I resolve this?
Answer: Oiling out can occur if the product's melting point is below the temperature of the workup solution or if impurities are present.
-
Solution 1 (Temperature Control): After pouring the reaction mixture into water, cool the resulting mixture in an ice bath for an extended period to encourage solidification. Gentle scratching of the flask's inner surface with a glass rod can also induce crystallization.
-
Solution 2 (Solvent Extraction): If the product remains oily, perform a liquid-liquid extraction. Acidify the aqueous mixture to a neutral pH to ensure the product is not in its salt form and is less water-soluble.[1] Extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane.[1] The solid product can then be recovered by evaporating the solvent.
Question 4: My final product has a persistent yellow or brownish color after recrystallization. What causes this and how can I remove it?
Answer: Color impurities often arise from side reactions or the degradation of starting materials.
-
Solution: During recrystallization from a solvent like ethanol, add a small amount of activated charcoal to the hot solution.[4] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the clear solution to cool and crystallize.[4]
Question 5: I'm experiencing significant product loss during column chromatography. Why is this happening?
Answer: Quinazolinone derivatives can sometimes irreversibly adsorb to or decompose on standard silica gel.[1]
-
Solution 1 (Deactivate Silica): Deactivate the silica gel by preparing the column slurry with the eluent system containing a small percentage (0.5-1%) of a base like triethylamine. This will neutralize the acidic sites on the silica surface.
-
Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase such as neutral alumina for the purification.[4]
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound based on a common laboratory-scale protocol.
| Parameter | Value/Condition | Source |
| Starting Materials | Isatoic Anhydride, Allylamine, Carbon Disulfide, KOH | [5] |
| Solvent | Ethanol (EtOH) | [5] |
| Step 1 Reaction Time | 3 hours (Reflux) | [5] |
| Step 2 Reaction Time | 3 hours (Reflux) | [5] |
| Reaction Temperature | Reflux | [5] |
| Purification Method | Recrystallization from Ethanol | [5] |
| Reported Yield | 92% | [5] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.[5]
Materials:
-
Isatoic anhydride
-
Allylamine
-
Ethanol (anhydrous)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Distilled water
Procedure:
-
Step 1: Formation of the Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol.
-
Heat the solution to reflux and stir for 3 hours.
-
-
Step 2: Cyclization
-
After 3 hours, add a mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) to the reaction mixture.
-
Continue to stir the mixture under reflux for an additional 3 hours.
-
-
Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 20 mL of cold water with stirring. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
-
Purification
-
Wash the collected solid with an adequate amount of water.
-
Recrystallize the crude product from ethanol to obtain the purified this compound as colorless crystals.[5]
-
Dry the final product under vacuum.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my quinazolinone synthesis?
A1: Low or no product yield is a frequent issue in quinazolinone synthesis. The primary causes can be categorized as follows:
-
Purity of Starting Materials: Impurities in reactants such as anthranilic acid, 2-aminobenzamides, or the corresponding aldehydes/acid chlorides can lead to unwanted side reactions and significantly lower the yield of the desired quinazolinone.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. Many traditional methods, like the Niementowski synthesis, require high temperatures, which can cause degradation of starting materials or the final product.[2] Modern methods, including microwave-assisted synthesis, can often provide higher yields under milder conditions and with shorter reaction times.[3]
-
Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any potential inhibitors are crucial for success.[1]
-
Moisture Sensitivity: Certain reagents and intermediates involved in the synthesis are sensitive to moisture, which can quench the reaction or promote hydrolysis and other side reactions.[1]
-
Incomplete Cyclization: The final ring-closing step to form the quinazolinone may be incomplete, leaving open-chain intermediates in the reaction mixture.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of side products is a common challenge that complicates purification. Some likely impurities you might be observing are:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify by co-spotting your starting materials on the TLC plate.
-
Incompletely Cyclized Intermediate: An open-chain amide intermediate may be present if the cyclization step is not complete. This can often be addressed by increasing the reaction temperature or adding a dehydrating agent.
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid and an acid anhydride (like acetic anhydride), the formation of a 2-substituted-1,3-benzoxazin-4-one is a key intermediate.[4][5] Incomplete reaction with the amine source will result in this intermediate as a major impurity.
-
Hydrolysis Products: If water is present in the reaction, it can lead to the hydrolysis of intermediates or the final product.
Q3: How can I improve the purification of my quinazolinone product?
A3: Effective purification is key to obtaining a high-purity final product. Consider the following strategies:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities. For highly polar quinazolinone derivatives, reverse-phase chromatography may be necessary.
-
Acid-Base Extraction: Quinazolinones possess basic nitrogen atoms, which allows for purification via acid-base extraction. By dissolving the crude product in an organic solvent and extracting with a dilute acid (e.g., 1M HCl), the quinazolinone will move to the aqueous layer as its salt, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the purified product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This troubleshooting guide will help you systematically address the issue of low product yield.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Quality of Starting Materials | Verify the purity of your starting materials (e.g., anthranilic acid, 2-aminobenzamide, aldehyde) using techniques like NMR, mass spectrometry, or by checking the melting point.[1] | Purification of Aldehydes: Liquid aldehydes can be distilled under reduced pressure. Solid aldehydes can be recrystallized from an appropriate solvent such as ethanol or hexanes. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require significant heat to overcome the activation energy barrier. | Temperature Screening: Set up several small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal condition.[1] |
| Incorrect Solvent | The polarity and boiling point of the solvent can dramatically affect the reaction outcome. Perform a solvent screen to find the most suitable one.[1] | Solvent Screening: Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, DMSO, ethanol, acetonitrile, water) to determine which gives the best yield.[1] |
| Inactive Catalyst (for catalyzed reactions) | Use a fresh batch of the catalyst. Ensure that the catalyst has not been poisoned by impurities in the starting materials or solvent. Optimize the catalyst loading. | Catalyst Loading Optimization: Set up a series of reactions with varying catalyst amounts (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal loading for your specific reaction. |
Below is a troubleshooting workflow to guide your decision-making process when faced with low reaction yields.
Caption: A decision tree to guide troubleshooting for low reaction yields.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone
This two-step protocol is adapted from a microwave-assisted synthesis starting from anthranilic acid.[6][7]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, combine anthranilic acid and acetic anhydride.
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. The time and power should be optimized to maximize the yield of the benzoxazinone intermediate.
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: In a separate microwave-safe vessel, place the 2-methyl-4H-3,1-benzoxazin-4-one intermediate with a source of ammonia, such as ammonium acetate.
-
Reaction Conditions: Irradiate the mixture in the microwave. The optimal time and power will depend on the specific substrates and should be determined by monitoring the reaction with TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide
This protocol is based on the condensation of 2-aminobenzamide with various aldehydes.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be monitored by TLC.
-
Work-up: Once the reaction is complete as indicated by TLC, cool the mixture to room temperature. Precipitate the crude product by pouring the reaction mixture into ice water.
-
Purification: Collect the solid product by filtration, wash it with water, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide.
| Catalyst (molar ratio to 2-aminoacetophenone) | Temperature (°C) | Time (h) | Yield (%) |
| None | 150 | 6 | <10 |
| ZnCl₂ (0.5) | 150 | 6 | 45 |
| FeCl₃ (0.5) | 150 | 6 | 62 |
| AlCl₃ (0.5) | 150 | 6 | 75 |
| BF₃-Et₂O (0.5) | 150 | 6 | 86 |
| BF₃-Et₂O (0.5) | 120 | 6 | 68 |
| BF₃-Et₂O (0.5) | 180 | 6 | 80 |
| BF₃-Et₂O (0.5) | 150 | 4 | 72 |
| BF₃-Et₂O (0.5) | 150 | 8 | 85 |
Data adapted from a study on the optimization of 4-methylquinazoline synthesis.[8] The optimal conditions were found to be using BF₃-Et₂O as a catalyst at 150°C for 6 hours.[8]
Signaling Pathway
Many quinazolinone derivatives exhibit significant biological activity, often by inhibiting key signaling pathways involved in cell growth and proliferation. A prominent example is their role as inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer.[1][6][7][9][10][11][12]
Caption: Inhibition of the PI3K/Akt and EGFR signaling pathways by quinazolinone derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. brieflands.com [brieflands.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Anticonvulsant Activity of Quinazolinone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant performance of various quinazolinone derivatives, supported by experimental data. Quinazolinone-based compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including promising anticonvulsant properties. [1][2] This guide summarizes key findings from preclinical studies, focusing on structure-activity relationships and mechanisms of action.
Overview of Anticonvulsant Activity
Quinazolinone derivatives have demonstrated notable efficacy in preclinical models of epilepsy, primarily through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[3][4][5] The MES model is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures by raising the seizure threshold.[3][4] Several derivatives have shown potent anticonvulsant effects, with some exhibiting superior activity compared to standard antiepileptic drugs like ethosuximide.[4]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core. Key SAR findings include:
-
Substitution at Position 3: The substituent at the 3-position of the quinazolinone ring plays a crucial role in anticonvulsant activity. Butyl substitution at this position has been shown to have a significant effect on preventing the spread of seizure discharge and raising the seizure threshold.[4][6] In contrast, benzyl substitution at the same position, while also conferring strong anticonvulsant activity, demonstrates less seizure prevention.[4] Allyl substitution at position 3 has also been associated with higher activity compared to benzyl substitution, particularly when an electron-donating group is present at position 2.[7]
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as chloro (Cl) or bromo (Br), on a phenyl ring attached to the quinazolinone scaffold often enhances anticonvulsant activity.[3][4] For instance, para-substituted analogs with electron-withdrawing groups exhibit greater activity than meta- or di-substituted analogs.[3] Conversely, electron-donating groups like methoxy (OCH3) can also be beneficial for efficacy.[4]
-
Other Structural Modifications: The presence of a halogen, such as a chlorine atom at position 7, has been found to favor anticonvulsant activity.[6]
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the quantitative data from various studies, comparing the anticonvulsant activity of different quinazolinone derivatives in the MES and scPTZ tests.
Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives in the Maximal Electroshock (MES) Test
| Compound | Dose (mg/kg) | Protection (%) | Reference Compound | ED50 (mg/kg) | Reference |
| Compound 4d | - | - | Phenytoin | 23.5 | [8] |
| Compound 4l | - | - | Phenytoin | 26.1 | [8] |
| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a ) | - | - | Phenytoin/Carbamazepine | ~10-fold less active | [5] |
Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Test
| Compound | Dose (mmol/kg) | Protection (%) | Reference Compound | ED50 (mg/kg) | Reference |
| Compound 5b | 0.5 | 100 | Methaqualone/Valproate | - | [3] |
| Compound 5c | 0.5 | 100 | Methaqualone/Valproate | - | [3] |
| Compound 5d | 0.5 | 100 | Methaqualone/Valproate | - | [3] |
| Compound 8 | 0.248 | 100 | Ethosuximide | - | [4][9] |
| Compound 13 | 0.239 | 100 | Ethosuximide | - | [4][9] |
| Compound 19 | 0.338 | 100 | Ethosuximide | - | [4][9] |
| Compound 4d | - | - | Ethosuximide | 32.6 | [8] |
| Compound 4l | - | - | Ethosuximide | 79.4 | [8] |
Table 3: Neurotoxicity Data for Selected Quinazolinone Derivatives
| Compound | TD50 (mg/kg, i.p., mice) | Reference |
| Compound 4d | 325.9 | [8] |
| Compound 4l | 361.2 | [8] |
Experimental Protocols
The evaluation of anticonvulsant activity of quinazolinone derivatives typically involves the following key experiments:
Maximal Electroshock (MES) Test
This test is used to identify compounds that prevent the spread of seizures.
-
Animal Model: Male albino mice are commonly used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) at a specific dose.
-
Induction of Seizure: A maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is used to identify compounds that can raise the seizure threshold.
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compounds are administered i.p. at a specific dose.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for the onset and presence of clonic seizures for a defined period (e.g., 30 minutes).
-
Endpoint: The absence of clonic seizures is indicative of anticonvulsant activity. The latency to the first seizure and the number of seizures can also be recorded.[7]
Rotarod Neurotoxicity Test
This test is used to assess the potential motor impairment caused by the test compounds.
-
Apparatus: A rotating rod (rotarod) apparatus is used.
-
Training: Mice are trained to stay on the rotating rod.
-
Drug Administration: The test compounds are administered i.p. at various doses.
-
Testing: At specific time intervals after drug administration, the mice are placed on the rotating rod, and their ability to remain on the rod for a set time (e.g., 1 minute) is recorded.
-
Endpoint: The inability of an animal to maintain balance on the rod for the predetermined time is considered an indication of neurotoxicity.
Proposed Mechanisms of Action
The anticonvulsant activity of quinazolinone derivatives is believed to be mediated through multiple mechanisms, with the modulation of GABAergic neurotransmission being a prominent pathway.
GABA-A Receptor Modulation
Many quinazolinone derivatives are thought to act as positive allosteric modulators of the GABA-A receptor.[7][10] This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability.[3] The interaction is believed to occur at the benzodiazepine binding site of the GABA-A receptor.[7] Flumazenil, a known antagonist of the benzodiazepine site, has been shown to reverse the anticonvulsant effects of some quinazolinone derivatives, further supporting this mechanism.[7]
Caption: Proposed mechanism of GABA-A receptor modulation by quinazolinone derivatives.
Carbonic Anhydrase Inhibition
Another proposed mechanism for the anticonvulsant activity of some quinazolinone derivatives is the inhibition of carbonic anhydrase (CA) enzymes, particularly CA II.[4][7] Inhibition of brain CA leads to an increase in the concentration of carbon dioxide (CO2), which can result in better seizure control.[7] Molecular docking studies have suggested that quinazolinone derivatives can bind to the active site of human carbonic anhydrase II.[4]
Caption: Proposed mechanism of carbonic anhydrase inhibition by quinazolinone derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of the anticonvulsant activity of novel quinazolinone derivatives is outlined below.
Caption: General experimental workflow for anticonvulsant drug discovery of quinazolinones.
References
- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives [mdpi.com]
- 10. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
Structure-Activity Relationship of 3-Substituted-2-Mercaptoquinazolinones: A Comparative Guide
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its derivatives, 3-substituted-2-mercaptoquinazolinones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of their structure-activity relationships (SAR) across various biological targets, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of 2-mercaptoquinazolinone have been extensively investigated for their cytotoxic effects against various cancer cell lines. The substitutions at the 3-position of the quinazolinone ring, as well as modifications at the 2-mercapto group, have been shown to be critical for their anticancer potency.
A series of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Among the synthesized compounds, N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (Compound 7) and N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (Compound 19) exhibited excellent antitumor properties, with mean growth inhibitory concentrations (GI50) of 17.90 µM and 6.33 µM, respectively. These values are comparable to or better than standard anticancer drugs such as 5-fluorouracil (5-FU), gefitinib, and erlotinib against several cancer cell lines, particularly lung, CNS, and breast cancer cells.[1]
Further studies on other quinazoline derivatives revealed that compounds 21-23 were more potent than gefitinib against HeLa and MDA-MB231 cancer cell lines, with IC50 values ranging from 1.85 to 2.81 µM.[2][3] Molecular docking studies for the most potent compounds suggest that they bind to the EGFR kinase enzyme, indicating a potential mechanism of action.[1]
Comparative Anticancer Activity Data
| Compound | Target Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Compound 7 | Subpanel of tumour cell lines | GI50: 17.90 | [1] |
| Compound 19 | Subpanel of tumour cell lines | GI50: 6.33 | [1] |
| Compounds 21-23 | HeLa, MDA-MB231 | IC50: 1.85 - 2.81 | [2][3] |
| Gefitinib | HeLa, MDA-MB231 | IC50: 4.3, 28.3 | [2][3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB231) are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, and 50 µM) and a standard drug (e.g., gefitinib) and incubated for a further 24-48 hours.[2][3]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: SAR of 2-Mercaptoquinazolinones for Anticancer Activity.
Antimicrobial Activity
3-Substituted-2-mercaptoquinazolinones have also demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. The nature of the substituent at the 3-position and the modifications at the 2-mercapto position play a pivotal role in determining the antimicrobial spectrum and potency.
A study on a series of 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones revealed that compounds with electron-withdrawing groups on the phenyl ring at the 3-position exhibited potent antibacterial activity. Specifically, 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) were the most active compounds against Proteus vulgaris and Bacillus subtilis.[4]
Another series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones also showed a broad spectrum of antimicrobial activity.[5] The synthesis of new heterocyclic derivatives of 2-mercapto-3-phenyl-4(3H)-quinazolinone bearing 1,2,4-triazole and acetylenic amine moieties also yielded compounds with notable antibacterial and antifungal effects.[6][7]
Comparative Antimicrobial Activity Data (Zone of Inhibition in cm)
| Compound | Proteus vulgaris | Bacillus subtilis | Reference |
| 9a | 1.1 | 1.4 | [4] |
| 9h | 1.2 | 1.0 | [4] |
| Ciprofloxacin | - | - | [4] |
Experimental Protocol: Disc Diffusion Method for Antibacterial Screening
The antibacterial activity of the synthesized compounds is often assessed using the agar disc diffusion method.
-
Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., P. vulgaris, B. subtilis) is prepared and uniformly spread on the surface of a sterile agar plate.
-
Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic (e.g., ciprofloxacin) and a solvent control are also included. The plates are then incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[4]
Caption: SAR of 2-Mercaptoquinazolinones for Antimicrobial Activity.
Carbonic Anhydrase Inhibition
Certain S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in various physiological and pathological processes, including glaucoma and cancer.
A study investigating 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides revealed potent inhibitory activity against several hCA isoforms (I, II, IX, and XII). Compounds 2, 3, 4, 8, 9, and 12 demonstrated significant inhibition of hCA XII with KI values ranging from 3.1 to 20.2 nM.[8] Molecular docking studies indicated that these compounds bind to the active site of the enzyme in a manner similar to co-crystallized ligands.[8]
Comparative Carbonic Anhydrase Inhibition Data (KI in nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| 2 | 57.8 - 740.2 | 6.4 - 14.2 | 7.1 - 93.6 | 3.1 - 20.2 | [8] |
| 3 | 57.8 - 740.2 | 6.4 - 14.2 | 7.1 - 93.6 | 3.1 - 20.2 | [8] |
| 4 | 57.8 - 740.2 | 6.4 - 14.2 | 7.1 - 93.6 | - | [8] |
| 8 | 57.8 - 740.2 | - | 7.1 - 93.6 | 3.1 - 20.2 | [8] |
| 9 | 57.8 - 740.2 | - | 7.1 - 93.6 | 3.1 - 20.2 | [8] |
| 12 | 57.8 - 740.2 | 6.4 - 14.2 | 7.1 - 93.6 | 3.1 - 20.2 | [8] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA isoforms is typically determined using a stopped-flow spectrophotometric method.
-
Enzyme and Substrate Preparation: Purified recombinant hCA isoforms and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer solution.
-
Assay Procedure: The assay measures the enzyme-catalyzed hydrolysis of the substrate. The reaction is initiated by mixing the enzyme solution with the substrate in the presence and absence of the inhibitor.
-
Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the change in absorbance of the product (4-nitrophenolate) over time at a specific wavelength.
-
Data Analysis: The initial rates of reaction are calculated, and the inhibition constant (KI) is determined by fitting the data to the appropriate inhibition model.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Anticonvulsant Activity
The quinazolinone scaffold is also a well-known pharmacophore for anticonvulsant activity.[9] Modifications at the 3-position of the 2-mercaptoquinazolinone ring have been shown to significantly influence their efficacy in seizure models.
Studies have indicated that the presence of a butyl substitution at the 3-position has a significant effect on preventing the spread of seizure discharge and raising the seizure threshold.[10] Benzyl substitution at the same position has also shown strong anticonvulsant activity.[10] Some of the most potent compounds provided 100% protection against pentylenetetrazole (PTZ)-induced convulsions.[10] The proposed mechanism of action for many of these compounds is the positive allosteric modulation of the GABAA receptor.[9]
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models
The anticonvulsant activity of the compounds is typically evaluated in vivo using rodent models.
-
Animal Preparation: Mice or rats are used for these studies. The test compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg body weight) a set time before seizure induction.[10]
-
MES Test: An electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is considered a measure of its efficacy.
-
scPTZ Test: A convulsant agent, pentylenetetrazole (PTZ), is administered subcutaneously to induce clonic seizures. The ability of the compound to prevent or delay the onset of these seizures is recorded.
-
Neurotoxicity Assessment: The neurotoxicity of the compounds is often assessed using the rotarod test, which measures motor coordination.
-
Data Analysis: The percentage of animals protected from seizures is calculated, and the median effective dose (ED50) and median toxic dose (TD50) are determined to calculate the protective index (TD50/ED50).
Caption: SAR of 2-Mercaptoquinazolinones for Anticonvulsant Activity.
References
- 1. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives and Established Anticonvulsant Scaffolds
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions globally.[1] The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a primary objective in medicinal chemistry, as a significant portion of patients do not respond adequately to existing therapies.[1] The quinazolin-4(3H)-one ring system has emerged as a privileged scaffold in this pursuit, demonstrating a wide range of biological activities, including potent anticonvulsant effects.[2][3] This guide provides a detailed comparison of derivatives synthesized from the 3-Allyl-2-mercapto-3H-quinazolin-4-one intermediate against other prominent anticonvulsant drug scaffolds. The comparison is supported by experimental data from preclinical screening models and an examination of their proposed mechanisms of action.
Overview of Anticonvulsant Scaffolds
1. Quinazolin-4(3H)-one Scaffold
The quinazolin-4(3H)-one core is a versatile heterocyclic structure. Its derivatives have shown significant anticonvulsant and CNS depressant activities.[2][4] Methaqualone, a well-known sedative-hypnotic, features this quinazoline core, which is critical for its activity.[5][6] Modern research focuses on modifying the substituents at positions 2 and 3 of the quinazolinone ring to enhance anticonvulsant potency while minimizing neurotoxicity.[7][8] The this compound is a key starting material for synthesizing a variety of 2,3-disubstituted derivatives with potential anticonvulsant properties.[7]
2. Other Major Anticonvulsant Scaffolds
Established anticonvulsants are typically classified based on their chemical structures and mechanisms of action.[9]
-
Hydantoins (e.g., Phenytoin): A cornerstone in epilepsy treatment, particularly for tonic-clonic and partial seizures.[10]
-
Tricyclics (e.g., Carbamazepine): A first-line treatment for partial and generalized tonic-clonic seizures.[10]
-
Benzodiazepines (e.g., Diazepam, Clonazepam): Used for a broad range of seizures, including status epilepticus, but their long-term use is limited by tolerance and sedation.[10]
-
Valproic Acid: A broad-spectrum fatty acid derivative effective against multiple seizure types.[9]
-
Succinimides (e.g., Ethosuximide): Primarily used for absence seizures.[9]
Comparative Mechanism of Action
AEDs primarily act by modulating neuronal excitation and inhibition.[9] The main mechanisms involve interacting with voltage-gated ion channels, enhancing GABA-mediated inhibition, or reducing glutamate-mediated excitation.[9]
-
Quinazolin-4(3H)-one Derivatives: The anticonvulsant activity of many quinazolinone derivatives is believed to stem from their role as positive allosteric modulators of the GABA-A receptor, similar to benzodiazepines.[4][5] Molecular docking studies suggest these compounds bind to the GABA-A receptor, enhancing the inhibitory effects of GABA.[6][11] Some derivatives may also act by inhibiting carbonic anhydrase.[4][8]
-
Conventional Scaffolds:
-
Phenytoin and Carbamazepine primarily act by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents repetitive firing.[9]
-
Benzodiazepines bind to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening and potentiating GABA's inhibitory effects.[12]
-
Ethosuximide is thought to work by inhibiting T-type calcium channels in thalamic neurons.
-
Valproic Acid has a multi-faceted mechanism, including weak sodium channel blockade, increased GABA concentration, and T-type calcium channel inhibition.[9]
-
Caption: Comparative mechanisms of action for different anticonvulsant scaffolds.
Experimental Evaluation and Protocols
The preclinical evaluation of new anticonvulsant candidates typically involves a battery of standardized animal seizure models and neurotoxicity tests.[13][14]
Anticonvulsant Screening Workflow
The initial screening process for anticonvulsant drugs often employs the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to identify compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.[13][15] Promising candidates are then evaluated for neurotoxicity.
Caption: General workflow for preclinical screening of anticonvulsant compounds.
Experimental Protocols
1. Maximal Electroshock (MES) Test This model is used to identify drugs effective against generalized tonic-clonic seizures.[15][16]
-
Apparatus: An electroconvulsometer with corneal or ear-clip electrodes.
-
Animals: Typically mice (25-30g) or rats (150-200g).[16]
-
Procedure:
-
The test compound or vehicle is administered to the animals (commonly via intraperitoneal injection).
-
After a set pre-treatment time (e.g., 60 minutes), an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through the electrodes.[16]
-
The animal is observed for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Abolition of this phase is considered the endpoint, indicating protection by the drug.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Test This test is a model for generalized myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[1][15]
-
Convulsant Agent: Pentylenetetrazole (PTZ).
-
Animals: Mice are commonly used.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After the pre-treatment period, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a specific period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs and body for at least 5 seconds).
-
The absence of clonic seizures during the observation period indicates that the compound has anticonvulsant activity.
-
3. Rotarod Neurotoxicity Test This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits (neurotoxicity).[17][18][19]
-
Apparatus: A rotating rod apparatus (e.g., 1-inch diameter) that can maintain a constant speed (e.g., 6-10 rpm).
-
Animals: Mice.
-
Procedure:
-
Animals are pre-trained to remain on the rotating rod for a set duration (e.g., 1-2 minutes).
-
On the test day, the compound is administered at various doses.
-
At intervals corresponding to the time of peak effect, the mice are placed back on the rotating rod.
-
The inability of a mouse to remain on the rod for the predetermined time is taken as an indication of neurotoxicity.[20]
-
Comparative Performance Data
The efficacy and toxicity of anticonvulsants are quantified by their median effective dose (ED₅₀) and median toxic dose (TD₅₀), respectively. The Protective Index (PI = TD₅₀ / ED₅₀) is a crucial measure of a drug's safety margin.
Table 1: Comparative Anticonvulsant Activity (ED₅₀) in Mice
| Compound / Drug | Scaffold Class | MES Test ED₅₀ (mg/kg, i.p.) | scPTZ Test ED₅₀ (mg/kg, i.p.) | Reference |
|---|---|---|---|---|
| Compound 4c * | Quinazolin-4-one | 40.2 | 35.1 | [6] |
| Compound 4b * | Quinazolin-4-one | 45.3 | 41.2 | [6] |
| Compound 4d * | Quinazolin-4-one | 48.1 | 43.5 | [6] |
| Phenytoin | Hydantoin | 9.5 | > 300 | [21][22] |
| Carbamazepine | Tricyclic | 8.8 | > 100 | [21] |
| Phenobarbital | Barbiturate | 21.9 | 13.5 | [21] |
| Sodium Valproate | Carboxylic Acid | 272 | 149 | [6] |
| Ethosuximide | Succinimide | > 500 | 130 | [8] |
Compounds 4b, 4c, and 4d are 2-substituted-3-allyl-4(3H)-quinazolinone derivatives.
Table 2: Comparative Neurotoxicity (TD₅₀) and Protective Index (PI) in Mice
| Compound / Drug | TD₅₀ (mg/kg, i.p.) Rotarod Test | Protective Index (PI = TD₅₀/ED₅₀) vs. MES | Protective Index (PI = TD₅₀/ED₅₀) vs. scPTZ | Reference |
|---|---|---|---|---|
| Compound 4c * | 145.2 | 3.61 | 4.14 | [6] |
| Compound 4b * | 150.1 | 3.31 | 3.64 | [6] |
| Compound 4d * | 162.5 | 3.38 | 3.74 | [6] |
| Phenytoin | 65.8 | 6.9 | - | [21] |
| Carbamazepine | 73.0 | 8.3 | - | [21] |
| Phenobarbital | 64.0 | 2.9 | 4.7 | [21] |
| Sodium Valproate | 426 | 1.57 | 2.86 | [6] |
Compounds 4b, 4c, and 4d are 2-substituted-3-allyl-4(3H)-quinazolinone derivatives.
Structure-Activity Relationship (SAR) and Pharmacophore Model
For quinazolin-4(3H)-one derivatives, specific structural features are essential for anticonvulsant activity.[7] The generally accepted pharmacophore model includes:
-
A hydrophobic quinazolinone moiety.
-
An electron donor atom at N1.
-
A hydrogen bond accepting carbonyl group at C4.
-
Substituents at positions 2 and 3 that influence pharmacokinetics and potency.[7]
The presence of an allyl group at position 3 and various substituted aromatic moieties at position 2 has yielded compounds with significant activity in both MES and scPTZ models, suggesting a broad spectrum of action.[6]
Caption: Key pharmacophoric features of the quinazolin-4-one scaffold.
Conclusion
Derivatives of This compound represent a promising class of anticonvulsant agents. Experimental data show that specific analogs exhibit potent, broad-spectrum activity in both MES and scPTZ seizure models, which is a desirable trait not always seen with established drugs like Phenytoin (inactive in scPTZ).[6][22] While their potency (ED₅₀) may be lower than first-line drugs like Carbamazepine, their protective indices are comparable to or better than some standard medications like Sodium Valproate, indicating a potentially favorable safety margin.[6] The proposed GABAergic mechanism of action offers an alternative to the pure sodium channel blockade of many older drugs.[4][11] Further optimization of this scaffold, guided by the established structure-activity relationships, could lead to the development of novel, safer, and more effective therapies for the management of epilepsy.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]
- 17. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 20. saudijournals.com [saudijournals.com]
- 21. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticonvulsant Mechanisms of Quinazolinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a cornerstone of neurological drug discovery. Quinazolinone derivatives have emerged as a promising class of compounds, demonstrating significant anticonvulsant activity in a variety of preclinical models.[1] Their therapeutic potential appears to stem from a multi-target mechanism of action, distinguishing them from many existing antiepileptic drugs (AEDs). This guide provides a comparative analysis of the primary mechanisms of action attributed to quinazolinone-based anticonvulsants, supported by experimental data and detailed methodologies.
Key Molecular Targets: A Multi-pronged Approach
Quinazolinone derivatives exert their anticonvulsant effects primarily through the modulation of inhibitory and excitatory neurotransmission. The two most prominent mechanisms identified are positive allosteric modulation of GABA-A receptors and inhibition of carbonic anhydrase (CA) enzymes.[2] Additionally, evidence suggests that certain analogues interact with glutamate receptors, further contributing to their seizure-suppressing capabilities.
dot
References
Unraveling the Impact of N3-Substituents on Quinazolinone Efficacy: A Comparative Analysis of Allyl and Other Moieties
A deep dive into the structure-activity relationship of quinazolinone derivatives reveals the N3-position as a critical determinant of their biological activity. This guide provides a comparative analysis of the efficacy of N3-allyl substituted quinazolinones against counterparts bearing other substituents, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of these compounds can be significantly modulated by the nature of the substituent at the N3 position of the quinazolinone ring. Among the various substituents explored, the allyl group has emerged as a noteworthy moiety. This guide synthesizes findings from multiple studies to offer a comparative perspective on the efficacy of N3-allyl quinazolinones versus those with other N3-substituents, such as alkyl, aryl, and benzyl groups.
Comparative Efficacy: Insights from In Vitro Studies
One study highlighted that a 2-hydroxy-3-allyl substitution on the quinazolinone ring is favorable for anticancer activity.[1] Further research into N3-substituted quinazolinones has demonstrated that the nature of this substituent plays a pivotal role in the compound's biological action, including its potential as a Bloom's Syndrome protein (BLM) helicase inhibitor.
In a study focused on 3-benzyl-substituted-4(3H)-quinazolinones, several analogues demonstrated significant broad-spectrum antitumor activity. For instance, compounds with a 3-benzyl group showed mean GI50 values ranging from 7.24 µM to 14.12 µM across a panel of cancer cell lines, proving to be 1.5 to 3.0-fold more potent than the standard anticancer drug 5-fluorouracil (5-FU).
Another investigation into 2,3-disubstituted quinazolinones revealed that modifications at the N3 position significantly impact cytotoxicity. While this particular study did not include an allyl substituent, it underscored the principle that the choice of the N3-substituent is a key consideration in the design of potent quinazolinone-based therapeutics.
The following table summarizes representative data from various studies, illustrating the cytotoxic effects of different N3-substituents. It is important to note that these results are collated from different studies and direct comparison should be approached with caution due to variations in the rest of the molecular scaffold, cell lines used, and experimental conditions.
| N3-Substituent | C2-Substituent | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) | Reference |
| Allyl | 2-hydroxy | Not specified | Favorable for anticancer activity | [1] |
| Benzyl | 2-(thio)-N-(3,4,5-trimethoxyphenyl)acetamide | Various | 7.24 - 14.12 (GI50) | |
| Methyl | Various 2-mercapto derivatives | SW620 (colon), MDA-MB-231 (breast) | 3.61 - 4.24 (IC50) | [2] |
| Phenyl | Various 2-mercapto derivatives | SW620 (colon), MDA-MB-231 (breast) | Higher IC50 than methyl-substituted | [2] |
| Benzyl | Various 2-mercapto derivatives | SW620 (colon), MDA-MB-231 (breast) | Higher IC50 than methyl-substituted | [2] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key experiments cited in the evaluation of quinazolinone derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test compounds (N3-substituted quinazolinones)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4][5]
Visualizing the Synthesis and Action
To better understand the processes involved in the synthesis and the potential mechanisms of action of these compounds, graphical representations are invaluable.
Caption: General workflow for synthesis and cytotoxic evaluation.
Caption: Simplified EGFR signaling pathway and its inhibition.
Conclusion
The substituent at the N3-position of the quinazolinone ring is a key modulator of its biological activity. While direct comparative data is somewhat limited, the available evidence suggests that the N3-allyl group is a favorable substituent for enhancing the anticancer properties of quinazolinones. However, other small alkyl groups, such as methyl, have also shown high potency. In contrast, bulkier aromatic groups like phenyl and benzyl at the N3-position appear to be less effective in some scaffolds.
This guide provides a foundational understanding for researchers and drug developers. Further comprehensive studies that systematically evaluate a diverse range of N3-substituents, including the allyl group, under consistent experimental conditions are warranted to build a more complete structure-activity relationship profile. Such studies will be instrumental in the rational design of next-generation quinazolinone-based therapeutics with improved efficacy and selectivity.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
in vitro and in vivo studies of 3-Allyl-2-mercapto-3H-quinazolin-4-one derivatives
A Comprehensive Comparison of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives: In Vitro and In Vivo Studies
This guide provides a detailed comparison of this compound derivatives, focusing on their synthesis, anticonvulsant, antimicrobial, and cytotoxic activities. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting clear, comparative data and detailed experimental protocols.
Chemical Synthesis and Derivatives
The core structure, this compound, serves as a versatile scaffold for the synthesis of various derivatives. The synthesis generally involves the reaction of isatoic anhydride with an appropriate amine, followed by treatment with carbon disulfide.[1] Derivatives are then synthesized through nucleophilic S-alkylation of the 2-mercapto group.[2][3]
A general synthetic scheme involves the condensation of 3-allyl-2-mercaptoquinazolin-4(3H)-one with various α-bromoacetophenone derivatives or other haloorganic reagents to yield a series of S-substituted derivatives.[3][4]
Comparative In Vivo Anticonvulsant Activity
Several derivatives of this compound have been evaluated for their anticonvulsant properties, primarily using the pentylenetetrazole (PTZ)-induced seizure model in mice.[4][5] The results are often compared with standard anticonvulsant drugs like diazepam and phenobarbital.[4][6]
Table 1: In Vivo Anticonvulsant Activity of this compound Derivatives
| Compound | Dose (mg/kg, i.p.) | Seizure Model | Observation | Reference |
| Series 'a' derivatives | 50, 100, 150 | PTZ-induced seizures (mice) | Some compounds showed protective effects. Anticonvulsant mechanism suggested as positive allosteric modulators of the GABAA receptor. | [4] |
| 4c, 4b, 4d | Not specified | PTZ-induced seizures & MES test (mice) | Showed the highest anticonvulsant activities with relatively low neurotoxicity. | [5] |
| Diazepam (Standard) | Not specified | PTZ-induced seizures (mice) | Standard reference drug. | [4][6] |
| Phenobarbital (Standard) | Not specified | PTZ-induced seizures (mice) | Standard reference drug. | [4] |
MES: Maximal Electroshock Test
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizures
The anticonvulsant activity is evaluated by inducing seizures in mice using pentylenetetrazole (PTZ). The test compounds are administered intraperitoneally at varying doses. After a specific period, PTZ is administered to induce clonic and tonic seizures. The ability of the test compound to prevent or delay the onset of seizures is recorded and compared to a control group and groups treated with standard anticonvulsant drugs.[4][5][7] Neurotoxicity is often assessed using the rotarod test.[5]
Comparative In Vitro Antimicrobial Activity
Quinazolinone derivatives are known for their broad-spectrum antimicrobial activities.[8][9][10] Studies have evaluated their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][11]
Table 2: In Vitro Antimicrobial Activity of Quinazolinone Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | S. pyogenes | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| N-hexyl substituted isatin-quinazoline | Active | - | Active | - | Active | - | [8] |
| Compound A-1 | Very Good Activity | Very Good Activity | Good Activity | Good Activity | - | - | [9] |
| Compound A-3 | - | - | - | Very Good Activity | Excellent Activity | - | [9] |
| Compound A-4 | - | Very Good Activity | Very Good Activity | Excellent Activity | Very Good Activity | - | [9] |
| Compound A-6 | Good Activity | Good Activity | - | Good Activity | Very Good Activity | Excellent Activity | [9] |
| Amoxicillin trihydrate (Standard) | - | - | - | - | - | - | [11] |
| Clotrimazole (Standard) | - | - | - | - | - | - | [11] |
Activity levels are as reported in the source.
Experimental Protocol: Antimicrobial Screening (Disc Diffusion/Serial Dilution)
The antimicrobial activity of the synthesized compounds is typically evaluated using the disc diffusion method or a serial dilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10] For the disc diffusion assay, paper discs impregnated with the test compounds are placed on agar plates inoculated with the target microorganisms. The plates are then incubated, and the diameter of the inhibition zone around each disc is measured.[9] The serial dilution method involves preparing different concentrations of the compounds in a liquid medium, which is then inoculated with the microorganism. The lowest concentration that inhibits visible growth is considered the MIC.[10]
In Vitro Cytotoxicity and Anticancer Potential
Recent studies have also explored the cytotoxic effects of quinazolinone derivatives against various cancer cell lines, such as human hepatocellular carcinoma (HepG2).[2] The mechanism of action is sometimes investigated through molecular docking studies, for instance, targeting VEGFR-2.[2]
Table 3: In Vitro Cytotoxicity of 2,3-disubstituted quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | Activity | Comparison | Reference |
| 5a | BJ (normal) | Lower cytotoxic effects | Compared to Sorafenib | [2] |
| 5b | HepG2 (cancer) | Strongest cytotoxic potential | Less effective than Sorafenib | [2] |
| Sorafenib (Standard) | HepG2 (cancer) | Reference drug | - | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The in vitro cytotoxic activity of the compounds is commonly assessed using cell viability assays, such as the MTT assay, on both normal and cancerous cell lines. Cells are cultured and exposed to various concentrations of the test compounds for a specified period. The cell viability is then determined spectrophotometrically, and the IC50 (the concentration required to inhibit 50% of cell growth) is calculated.[12]
Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant screening using the PTZ model.
Proposed Mechanism of Action for Anticonvulsant Activity
Caption: Putative mechanism of anticonvulsant action via GABAA receptor modulation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies | MDPI [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Quinazolinone Derivatives: A Comparative Guide to Biological Target Validation
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological targets of various quinazolinone derivatives, supported by experimental data and detailed protocols to aid in target validation and drug discovery efforts.
Key Biological Targets of Quinazolinone Derivatives
Quinazolinone derivatives have been extensively investigated as inhibitors of several key biological targets implicated in diseases such as cancer and neurodegenerative disorders. The most prominent among these are Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). Other notable targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and tyrosinase.
Comparison of Inhibitory Activities
The following tables summarize the inhibitory activities of selected quinazolinone derivatives against their primary biological targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Its aberrant activation is a hallmark of many cancers.[1] Quinazolinone-based compounds have emerged as potent EGFR inhibitors.[2]
| Compound | Target | IC50 (nM) | Cell Line (for anti-proliferative activity) | Reference |
| Erlotinib | EGFR | 2 | - | [3] |
| Gefitinib | EGFR | 23-79 | - | [4] |
| Lapatinib | EGFR | 27.06 | - | |
| Afatinib | EGFR | 0.5 | - | [4] |
| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 1.37 | - | [3] |
| Compound 1 (semicarbazone fused quinazoline) | EGFR-TK | 0.05 | - | [3] |
| Compound 5k (3-methyl-quinazolinone derivative) | EGFRwt-TK | 10 | PC-3, SMMC-7721 | [1] |
| Compound 6d | EGFR | 69 | NCI-H460 | [5] |
| Compound 2a | EGFR | 5.06 | SW480, A549, A431, NCI-H1975 |
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in gene expression regulation by deacetylating histone and non-histone proteins.[6] Their inhibition has emerged as a promising strategy for cancer therapy.[7]
| Compound | Target | IC50 (nM) | Cell Line (for anti-proliferative activity) | Reference |
| SAHA (Vorinostat) | HDACs | - | HepG2 | [7] |
| Compound 8h (phthalazino[1,2-b]-quinazolinone derivative) | HDACs | Nano-molar range | HepG2 | [7] |
| Compound 4a (l-Vasicine derivative) | HDACs | - | - | [8] |
| Compound 5b | HDAC6 | 150 | - | [9] |
| Compound 5c | HDAC6 | - | HCT116, MCF7, B16 | [9] |
| Compound 4b | HDAC6 | 8 | - | [10] |
| Compound 3f | HDAC6 | 29 | - | [10] |
Other Notable Targets
Quinazolinone derivatives have also shown inhibitory activity against a range of other important biological targets.
| Compound | Target | IC50 / Ki | Reference |
| Agerafenib (15) | VEGFR-2, PDGFR, BRAFWT, BRAFV600E | - | [11] |
| Compound 21 | VEGFR-2 | 4.6 ± 0.06 µM | [11][12] |
| Novel Quinazolinone Derivatives (7a-n) | α-glycosidase | Ki: 19.28–135.88 nM | |
| Acetylcholinesterase | Ki: 0.68–23.01 nM | [13] | |
| Butyrylcholinesterase | Ki: 1.01–29.56 nM | [13] | |
| Carbonic Anhydrase I | Ki: 10.25–126.05 nM | [13] | |
| Carbonic Anhydrase II | Ki: 13.46–178.35 nM | [13] | |
| Compound 2i and 3i | CDK2, HER2, EGFR | - | [14] |
| Compound 5c and 8a | CDK2 | - | [15] |
| Quinazolinone Analogs | CDK5 | - | [16][17] |
| Compound Q1 | Tyrosinase | IC50: 103 ± 2 μM | [18] |
Experimental Protocols
Detailed methodologies are crucial for the validation of biological targets. Below are representative protocols for key experiments.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against EGFR tyrosine kinase.
-
Materials : Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and detection reagents.
-
Procedure :
-
Add the test compound (at various concentrations) and EGFR kinase to the wells of a 96-well plate and incubate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate poly(Glu, Tyr).
-
Incubate the plate to allow for phosphorylation of the substrate.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1][3]
-
HDAC Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Materials : Recombinant human HDAC enzyme (e.g., HDAC6), fluorogenic acetylated substrate, assay buffer, developer, and 96-well plates.[10]
-
Procedure :
-
Add the test compound and the HDAC enzyme to the wells of a 96-well plate and incubate.[10]
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubate to allow for deacetylation of the substrate by the HDAC enzyme.
-
Add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.[10]
-
Cell Proliferation (MTT) Assay
This cell-based assay assesses the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
-
Materials : Cancer cell lines (e.g., A549, MCF-7), cell culture medium, fetal bovine serum, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).[19]
-
Procedure :
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[19]
-
Visualizations
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.
Caption: EGFR signaling pathway inhibited by quinazolinone derivatives.
HDAC Inhibition and Gene Expression
This diagram illustrates how quinazolinone derivatives inhibit HDAC, leading to histone hyperacetylation and altered gene expression.
Caption: Mechanism of HDAC inhibition by quinazolinone derivatives.
Experimental Workflow for Target Validation
The following workflow outlines the typical steps involved in validating the biological target of a novel quinazolinone derivative.
Caption: Experimental workflow for quinazolinone target validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of phthalazino[1,2-b]-quinazolinone derivatives as multi-target HDAC inhibitors for the treatment of hepatocellular carcinoma via activating the p53 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - ProQuest [proquest.com]
- 10. Quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism [mdpi.com]
- 19. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Quinazolinone Isomers
For researchers and professionals in drug development, the precise structural characterization of quinazolinone isomers is critical. Subtle differences in substituent positions can drastically alter biological activity. This guide provides a comparative overview of standard spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—used to differentiate these isomers, supported by experimental data and detailed protocols.
Data Presentation: Spectroscopic Comparison
The differentiation of quinazolinone isomers relies on observing subtle shifts and pattern changes in their respective spectra. Below is a comparison of the parent 4(3H)-quinazolinone with representative data for substituted isomers.
Table 1: Comparative ¹H and ¹³C NMR Data for Quinazolinone and a Substituted Analog
| Compound | Technique | Chemical Shift (δ) ppm & Assignment |
| 4(3H)-Quinazolinone | ¹H NMR (DMSO-d₆) | ~12.5 (br s, 1H, N-H), ~8.20 (s, 1H, H-2), ~8.15 (d, 1H, H-5), ~7.85 (t, 1H, H-7), ~7.75 (d, 1H, H-8), ~7.55 (t, 1H, H-6)[1] |
| ¹³C NMR (DMSO-d₆) | ~162.0 (C=O), ~149.0 (C-8a), ~145.5 (C-2), ~134.5 (C-7), ~127.5 (C-5), ~126.5 (C-6), ~126.0 (C-8), ~121.0 (C-4a)[1] | |
| 2-Methyl-3-(o-tolyl)quinazolin-4(3H)-one (Methaqualone) | ¹H NMR (CDCl₃) | 8.31 (dd, 1H, H-5), 7.72 (m, 2H, H-7, H-8), 7.48 (m, 1H, H-6), 7.4-7.2 (m, 4H, tolyl-H), 2.22 (s, 3H, quinazolinone-CH₃), 2.11 (s, 3H, tolyl-CH₃) |
| 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one (para-isomer) | ¹H NMR (CDCl₃) | 8.31 (dd, 1H, H-5), 7.73 (m, 2H, H-7, H-8), 7.50 (m, 1H, H-6), 7.33 (d, 2H, tolyl-H), 7.18 (d, 2H, tolyl-H), 2.45 (s, 3H, tolyl-CH₃), 2.20 (s, 3H, quinazolinone-CH₃) |
Note: Data for methaqualone and its para-isomer are representative and illustrate how the position of the tolyl substituent affects the aromatic proton signals. The use of chiral phosphoric acids can also help discriminate between atropisomeric quinazolinones in NMR analysis by inducing chemical shift non-equivalences.[2]
Table 2: Comparative IR and Mass Spectrometry Data
| Compound | Technique | Key Signals / Peaks |
| 4(3H)-Quinazolinone | IR (KBr, cm⁻¹) | ~3200-2800 (N-H stretching, broad), ~1680 (C=O, amide I band), ~1615 (C=N stretching), ~1470 (Aromatic C=C stretching)[1] |
| MS (EI) | m/z 146 [M]⁺, 118 [M-CO]⁺ | |
| Substituted Quinazolinones | IR (KBr, cm⁻¹) | The C=O stretching band is a prominent feature, typically appearing around 1680 cm⁻¹. Specific substituents will introduce their own characteristic bands (e.g., NO₂ group at ~1520 and ~1343 cm⁻¹).[3] |
| MS (HRMS) | Provides the exact mass, which is crucial for confirming the molecular formula of a specific isomer.[4][5] Fragmentation patterns can also be distinctive, although they are often controlled more by the overall molecular structure than the isomer position.[6] |
Table 3: Comparative UV-Visible Spectroscopy Data
| Compound Class | Solvent | Absorption Maxima (λmax) |
| Substituted Quinazolines | Acetonitrile | Two primary bands are typically observed: a shorter wavelength band (240–300 nm) from the π→π* transition in the aromatic system, and a longer wavelength band (310–425 nm) attributed to the n→π* transition.[7] |
| Protonated Isomers (Protomers) | Gas Phase | UV-photodissociation (UVPD) action spectroscopy can distinguish between isomers protonated at different nitrogen atoms (e.g., N1 vs. N3), as they exhibit unique vibronic features in their UV spectra.[8] |
Experimental Workflow
The general workflow for the spectroscopic analysis and comparison of quinazolinone isomers involves a multi-technique approach to gather complementary structural information.
Caption: Workflow for isomeric differentiation using spectroscopy.
Experimental Protocols
Reproducible and high-quality data are contingent on standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation, providing detailed information about the carbon-hydrogen framework.[1]
-
Sample Preparation: Dissolve 5-10 mg of the quinazolinone sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the signal on the deuterium of the solvent and shim the magnetic field to achieve optimal resolution.[1]
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters. A relaxation delay of 1-2 seconds and 8-16 transients are typically sufficient.[1]
-
¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are required due to the low natural abundance of ¹³C.[1]
-
Data Processing: Process the raw data using a Fourier transform. Phase the spectrum and calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
-
D₂O Exchange: To confirm N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Exchangeable proton signals will decrease in intensity or disappear.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, which can help confirm the quinazolinone core.
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Press the resulting fine powder in a pellet press (7-10 tons) to form a transparent disc.[1]
-
Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum first, then place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[1][10]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the elemental composition and offering structural clues.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Common methods include Electron Impact (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally sensitive molecules.[1][6]
-
Data Acquisition: Acquire the mass spectrum. For High-Resolution Mass Spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to obtain a highly accurate mass, which confirms the molecular formula.[4][5]
-
Tandem MS (MS/MS): To further probe the structure, the molecular ion can be isolated and fragmented. The resulting product ions can provide characteristic fingerprints for different isomers.[6]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule and is sensitive to the overall conjugation of the aromatic system.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol) in a quartz cuvette.[7][11]
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over a range of approximately 200-600 nm. The solvent is used as a reference. The resulting spectrum shows absorbance versus wavelength.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Discrimination between Protonation Isomers of Quinazoline by Ion Mobility and UV-Photodissociation Action Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Neurotoxicity: A Comparative Guide to Novel Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs with a wide array of therapeutic applications, from anticancer to anticonvulsant agents. However, as with any novel chemical entity destined for neurological applications, a thorough assessment of potential neurotoxicity is paramount. This guide provides a comparative overview of the neurotoxic profiles of emerging quinazolinone derivatives, supported by experimental data and detailed methodologies to aid in the preclinical safety evaluation of these promising compounds.
Comparative Neurotoxicity Data of Quinazolinone Derivatives
The following tables summarize the available quantitative data on the neurotoxicity and neuroprotective effects of various novel quinazolinone derivatives from in vitro and in vivo studies.
Table 1: In Vitro Neurotoxicity of Quinazolinone Derivatives in SH-SY5Y Human Neuroblastoma Cells
| Derivative | Assay | Endpoint | Concentration | Result | Reference |
| Compound 6q | MPP+ induced injury | Cell Viability | 10 µM | Significant protection | [1] |
| Compound 6r | MPP+ induced injury | Cell Viability | 10 µM | Significant protection | [1] |
| Compound 6u | MPP+ induced injury | Cell Viability | 10 µM | Significant protection | [1] |
| Compound 8e | MPP+ induced injury | Cell Viability | 10 µM | Significant protection | [1] |
| Quinazolinone-based HDAC6 Inhibitor | - | Neurite Outgrowth | Not specified | Induced neurite outgrowth | Not specified |
Table 2: In Vivo Neurotoxicity of Anticonvulsant Quinazolinone Derivatives in Mice (Rotorod Test)
| Derivative | TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) | Reference |
| Fluorinated Quinazoline 5b | > 300 | > 10.3 | [2] |
| Fluorinated Quinazoline 5c | > 300 | > 12.8 | [2] |
| Fluorinated Quinazoline 5d | > 300 | > 11.5 | [2] |
| Acetylenic Quinazolinone 9a | > 300 | - | [3] |
| Quinazolin-4(3H)-one 8 | Not specified | - | [4] |
| Quinazolin-4(3H)-one 13 | Not specified | - | [4] |
| Quinazolin-4(3H)-one 19 | Not specified | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of neurotoxicity studies. Below are protocols for key experiments commonly employed in the assessment of novel compounds.
In Vitro Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
Cell Line: SH-SY5Y (human neuroblastoma cell line)
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the quinazolinone derivatives for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Motor Coordination and Neurotoxicity Assessment: Rotorod Test
The rotorod test is a widely used behavioral assay to evaluate motor coordination, balance, and the potential neurological deficits induced by a test compound in rodents.
Animal Model: Male Swiss albino mice
Protocol:
-
Acclimatization and Training: Acclimatize the mice to the laboratory conditions. Train the mice on the rotating rod at a constant speed (e.g., 25 rpm) for a set period (e.g., 5 minutes) for 2-3 consecutive days until they can remain on the rod for the full duration.
-
Compound Administration: Administer the quinazolinone derivatives intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., a known neurotoxicant) should be included.
-
Testing: At specific time points after administration (e.g., 30 and 60 minutes), place the mice on the rotating rod and record the time until they fall off or passively rotate with the rod for two consecutive revolutions. A cut-off time (e.g., 300 seconds) is typically set.
-
Data Analysis: The time spent on the rod (latency to fall) is recorded for each animal. A significant decrease in the latency to fall compared to the vehicle control group indicates motor impairment and potential neurotoxicity. The TD50 (the dose at which 50% of the animals exhibit neurotoxicity) can be calculated.
Visualization of Key Processes
Experimental Workflow for In Vitro Neurotoxicity Screening
Caption: Workflow for in vitro neurotoxicity assessment.
Potential Signaling Pathways in Quinazolinone-Induced Neurotoxicity
While specific pathways for novel quinazolinone derivatives are still under investigation, neurotoxicity of heterocyclic compounds often involves the induction of oxidative stress and neuroinflammation, leading to apoptosis.
References
- 1. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Quinazolinone Derivatives Against Key Therapeutic Targets
A comprehensive guide for researchers and drug development professionals summarizing the in silico performance of quinazolinone-based compounds against various enzymatic targets. This report includes quantitative docking data, detailed experimental protocols, and visual representations of workflows and signaling pathways.
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] Derivatives of this heterocyclic system have been extensively investigated as potential therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding interactions between quinazolinone derivatives and their biological targets, thereby guiding the design and optimization of new drug candidates.[1] This guide provides an objective comparison of docking studies involving quinazolinone derivatives against key enzymes, supported by experimental data where available.
Anticancer Targets: Targeting Enzymes in Cell Proliferation
Quinazolinone derivatives have shown significant promise as anticancer agents by targeting enzymes crucial for cancer cell growth and survival.[1][3] Key targets include receptor tyrosine kinases like EGFR and enzymes such as dihydrofolate reductase (DHFR) and PARP10.[1][3][4]
Comparative Docking Data: Anticancer Targets
| Derivative Type | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Experimental Activity (IC50) | Reference |
| Quinazolinone Hydrazide | EGFR | Not Specified | - | 0.59 µM (EGFR inhibition) | [4] |
| Quinazolinone & Dihydroquinazolinone | PARP10 | Not Specified | - | 4.87–205.9 μM (HCT-116), 14.70–98.45 μM (MCF-7) | [3] |
| Thioxoquinazolin-4(3H)-one | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Better than other tested enzymes | Potent against HepG2 and MCF-7 cell lines | [5] |
| Quinazolinone-Thiadiazole | DHFR & TS | Not Specified | - | S1: 3.38 µM (MCF-7), S2: 5.73 µM (A549) | [6] |
| Quinazoline-Pyrimidine | Not Specified | Not Specified | - | 3d: 1.1 µM (SW480) | [7] |
Note: Direct comparison of docking scores is challenging due to variations in software and protocols across studies. The table presents a summary of reported activities.
Antimicrobial Targets: Inhibiting Essential Bacterial Enzymes
The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Quinazolinone derivatives have been investigated as potential antibacterial compounds, with DNA gyrase being a primary target.[1][8] This enzyme is essential for bacterial DNA replication.[1]
Comparative Docking Data: Antimicrobial Targets
| Derivative Type | Target Enzyme | PDB ID | Docking Score Range (kcal/mol) | Experimental Activity (MIC) | Reference |
| Quinazolinone Schiff Base | DNA Gyrase | Not Specified | -5.96 to -8.58 | Good activity against E. coli at 128 µg/mL | [8] |
| Substituted Quinazolinone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1T2W | Not Specified | 3a: 25.6 µg/mL (S. aureus), 25.1 µg/mL (E. coli) | [9] |
| Quinazolin-2,4-dione Hybrids | S. aureus tyrosyl-tRNA synthetase | 1JIJ | Not Specified | 3c: 2.5 to 10 µg/mL | [10] |
| Fused Quinazoline | E. coli DNA Gyrase B | Not Specified | Good fitting and favorable binding | High antimicrobial effect | [11] |
Anti-inflammatory Targets: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have been evaluated as anti-inflammatory agents, primarily targeting enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB.[1][12]
Comparative Docking Data: Anti-inflammatory Targets
| Derivative Type | Target Enzyme/Pathway | PDB ID | Docking Score (kcal/mol) | Experimental Activity | Reference |
| Quinazolin-4-one Derivatives | COX-2 | Not Specified | QZN-16: -10.32 | Significant analgesic and anti-inflammatory activity | [13] |
| C2-substituted Quinazolinone | NF-κB | Not Specified | - | Inhibition of COX-2 and IL-1β mRNA expression | [12][14] |
Experimental Protocols
Molecular Docking Workflow
A generalized workflow for the molecular docking of quinazolinone derivatives against target enzymes is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[3][8][9]
-
Protein Preparation:
-
The 3D crystallographic structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
Energy minimization is performed to optimize the protein structure.
-
-
Ligand Preparation:
-
The 2D structures of the quinazolinone derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, GOLD, Glide) is used to perform the docking calculations.[3][13]
-
The active site of the enzyme is defined, often based on the position of a co-crystallized ligand or through literature review.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity (docking score) for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-ranked pose for each ligand based on the docking score.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues are visualized and analyzed.
-
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: A generalized workflow for molecular docking studies.
Caption: Quinazolinone derivatives can inhibit the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. X-MOL [x-mol.net]
- 8. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 10. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Allyl-2-mercapto-3H-quinazolin-4-one
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Allyl-2-mercapto-3H-quinazolin-4-one. The procedural guidance herein is designed to answer specific operational questions and establish a foundation of safety and trust in handling this chemical.
Hazard Identification and Personal Protective Equipment
Based on the hazard classifications for the related compound 2-Mercapto-4(3H)-quinazolinone, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, the following Personal Protective Equipment (PPE) is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles and a face shield where splashing is possible. | To prevent serious eye irritation or damage from contact with the solid compound or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling. | To prevent skin contact and potential skin irritation. |
| Body Protection | A properly fitted laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood. | To prevent respiratory tract irritation from inhalation of the powder. |
Safe Handling and Operational Workflow
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Caption: A typical experimental workflow for handling this compound.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spillage | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Caption: The mandatory disposal pathway for waste containing this compound.
Waste Management Steps:
-
Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste. The preferred method of disposal is incineration in a permitted hazardous waste incinerator. Landfill disposal is not recommended.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
